Paromomycin
Beschreibung
This compound is an Antiprotozoal.
This compound has been reported in Streptomyces and Streptomyces rimosus with data available.
This compound is an aminoglycoside antibiotic derived from Streptomyces rimosus var. paromomycinus, with amebicidal and antibacterial activity. This compound binds specifically to the RNA oligonucleotide at the A site of bacterial 30S ribosomes, thereby causing misreading and premature termination of translation, thereby leading to inhibition of protein synthesis followed by cell death.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1969 and is indicated for amebiasis and infection and has 5 investigational indications.
An aminoglycoside antibacterial and antiprotozoal agent produced by species of STREPTOMYCES.
See also: Neomycin (related); Kanamycin (related); Streptomycin (related) ... View More ...
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZODPSAJZTQNH-LSWIJEOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45N5O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1263-89-4 (sulfate), 35665-49-7 (sulfate (2:5)), 7205-49-4 (sulfate (1:1)) | |
| Record name | Paromomycin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023424 | |
| Record name | Paromomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Paromomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015490 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.97e+01 g/L | |
| Record name | Paromomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015490 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7542-37-2, 1263-89-4 | |
| Record name | Paromomycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7542-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paromomycin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paromomycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01421 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Paromomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Paromomycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PAROMOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61JJC8N5ZK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Paromomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015490 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Technical Guide: Paromomycin's Impact on Leishmania donovani Mitochondrial Membrane Potential
Audience: Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Executive Summary
Leishmania donovani, the causative agent of visceral leishmaniasis, poses a significant global health challenge. Paromomycin (B158545) (PMM), an aminoglycoside antibiotic, is a crucial component of the anti-leishmanial therapeutic arsenal. Understanding its mechanism of action is paramount for optimizing its use and developing next-generation therapies. This document provides a detailed technical overview of the primary effects of this compound on Leishmania donovani, with a specific focus on its role in disrupting the mitochondrial membrane potential (ΔΨm). Evidence indicates that this compound induces a significant decrease in ΔΨm, suggesting the mitochondrion is a key target of its cytotoxic activity.[1][2] This guide synthesizes quantitative data from multiple studies, outlines detailed experimental protocols for assessing mitochondrial health, and presents the proposed mechanism of action through signaling and workflow diagrams.
Mechanism of Action: Mitochondrial Destabilization
This compound's leishmanicidal activity is multifaceted, involving the inhibition of both cytoplasmic and mitochondrial protein synthesis, alterations in membrane fluidity, and interference with RNA synthesis.[1][2][3] However, a critical and convergent downstream effect is the disruption of mitochondrial function.[4] The drug's exposure leads to a significant reduction in the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and the driving force for ATP synthesis.[1][2]
The proposed mechanism suggests that this compound does not directly inhibit the respiratory chain complexes or act as an uncoupler.[5][6] Instead, it is thought to operate at a metabolic level upstream of the respiratory chain.[5][6] This interference leads to a shortage of respiratory substrates, which subsequently inhibits respiration and causes the collapse of the mitochondrial membrane potential.[5][6] This bioenergetic failure is a crucial aspect of its action against Leishmania.[5][6]
Signaling Pathway for this compound-Induced Mitochondrial Depolarization
The following diagram illustrates the proposed cascade of events initiated by this compound, leading to mitochondrial dysfunction.
References
- 1. This compound: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: uptake and resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical alterations in this compound-treated Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo interference of this compound with mitochondrial activity of Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo interference of this compound with mitochondrial activity of Leishmania. | Semantic Scholar [semanticscholar.org]
Investigating the Translational Fidelity Effects of Paromomycin in Yeast: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of the aminoglycoside antibiotic, paromomycin (B158545), on translational fidelity in the eukaryotic model organism, Saccharomyces cerevisiae (yeast). This compound is known to induce errors in protein synthesis by binding to the ribosomal A-site, leading to the misincorporation of amino acids and the readthrough of stop codons. This guide details the molecular mechanisms of this compound's action, presents quantitative data on its effects, and provides detailed protocols for key experimental assays used to investigate these phenomena. Furthermore, this document includes visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of the subject matter. This information is intended to be a valuable resource for researchers in the fields of molecular biology, drug discovery, and genetics who are investigating ribosomal function, protein synthesis fidelity, and the therapeutic potential of aminoglycosides.
Introduction
Translational fidelity, the accuracy with which the genetic code is translated into protein sequences, is a fundamental process for all living organisms. Errors in this process can lead to the production of non-functional or toxic proteins, contributing to various cellular dysfunctions and diseases. The aminoglycoside antibiotic this compound has been a crucial tool for studying the mechanisms of translational fidelity. By inducing errors in translation, this compound allows researchers to probe the intricacies of the ribosome and the factors that govern the accuracy of protein synthesis. In the context of drug development, understanding how molecules like this compound modulate translational fidelity is of significant interest for the development of therapies for genetic diseases caused by nonsense mutations.
Saccharomyces cerevisiae serves as a powerful model organism for these studies due to its genetic tractability and the high degree of conservation of the translational machinery with higher eukaryotes. This guide will delve into the specific effects of this compound on yeast translational fidelity, providing both the theoretical background and the practical methodologies for its investigation.
Mechanism of Action of this compound
This compound exerts its effects by directly targeting the ribosome, the molecular machine responsible for protein synthesis. Specifically, it binds to the decoding center within the small ribosomal subunit (40S in eukaryotes).
-
Binding Site: this compound binds to the A-site of the 18S ribosomal RNA (rRNA), a critical region for the selection of the correct aminoacyl-tRNA corresponding to the mRNA codon.
-
Conformational Change: This binding induces a conformational change in the A-site, forcing it into a state that mimics the binding of a cognate tRNA.
-
Reduced Discrimination: This altered conformation reduces the ribosome's ability to discriminate between cognate (correct) and near-cognate (incorrect) aminoacyl-tRNAs.
-
Increased Error Rate: Consequently, the frequency of amino acid misincorporation at sense codons increases.
-
Stop Codon Readthrough: Similarly, the ribosome is more likely to accept a near-cognate tRNA at a stop codon instead of recruiting release factors, leading to translational readthrough and the synthesis of a C-terminally extended protein.
Quantitative Effects of this compound on Translational Fidelity in Yeast
The impact of this compound on translational fidelity can be quantified by measuring the rates of amino acid misincorporation and stop codon readthrough. The following tables summarize key quantitative findings from studies in S. cerevisiae.
Table 1: Effect of this compound on Stop Codon Readthrough
| Reporter System | This compound Concentration | Fold Increase in Readthrough | Yeast Strain | Reference |
| Dual-luciferase | 100 µM | Varies by stop codon context | [psi+] | [1] |
| Dual-luciferase | 0.5 mg/ml | ~5-fold | BY4741 | [2] |
| Not specified | Not specified | Varies by ribosomal protein mutations | Multiple |
Table 2: Effect of this compound on Amino Acid Misincorporation
| Assay | This compound Concentration | Fold Increase in Misincorporation | Yeast Strain | Reference |
| Poly(U) translation | 100 µM | Optimal mistranslation observed | Cell-free system | [1] |
| Dual-luciferase | 0.5 mg/ml | ~3-fold | BY4741 | [2] |
| Not specified | Not specified | Varies by ribosomal protein mutations | Multiple |
Table 3: Inhibitory Concentrations (IC50) of this compound in Yeast
| Yeast Strain | Growth Condition | IC50 | Reference |
| Wild-type | Liquid culture | Varies with genetic background | [3] |
| Deletion mutants | Solid media | Hypersensitivity observed for specific gene deletions | [4] |
Experimental Protocols
Dual-Luciferase Reporter Assay for Measuring Translational Fidelity
This assay is a widely used in vivo method to quantify stop codon readthrough and frameshifting events. It utilizes a vector containing two luciferase reporter genes, typically Renilla and Firefly luciferase. A test sequence, such as a stop codon in a specific context, is placed between the two reporter genes. The ratio of the activities of the second luciferase (Firefly) to the first (Renilla) provides a quantitative measure of the recoding event.
Materials:
-
Yeast strain of interest
-
Dual-luciferase reporter plasmid (with and without the test sequence)
-
Appropriate yeast growth media and selection agents
-
Glass beads (acid-washed)
-
Lysis buffer (e.g., Passive Lysis Buffer)
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
Luminometer
Protocol:
-
Transformation: Transform the yeast strain with the dual-luciferase reporter plasmids.
-
Culture Growth: Grow yeast cultures in selective media to mid-log phase (OD600 ≈ 0.4-0.6). If inducible promoters are used, add the appropriate inducer.
-
This compound Treatment: Add this compound to the desired final concentration to the experimental cultures. Include a no-drug control.
-
Cell Harvest: After a defined incubation period, harvest the cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer. Add glass beads and vortex vigorously for several cycles, with cooling on ice in between, to lyse the cells.
-
Clarification: Centrifuge the lysate to pellet cell debris.
-
Luciferase Assay:
-
Equilibrate the luminometer and reagents to room temperature.
-
Add a small volume of the clarified lysate to a luminometer tube.
-
Measure Firefly luciferase activity according to the manufacturer's instructions.
-
Subsequently, measure Renilla luciferase activity in the same tube.
-
-
Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity for each sample. The readthrough efficiency is determined by normalizing the ratio from the test construct to the ratio from a control construct where the two luciferases are in the same reading frame.
Ribosome Profiling
Ribosome profiling is a powerful, high-throughput sequencing technique that provides a snapshot of all the ribosome positions on the transcriptome at a given moment. This allows for the genome-wide identification of translated regions and the analysis of ribosome density, which can be used to infer translational dynamics.
Materials:
-
Yeast culture
-
Cycloheximide (B1669411) (optional, for ribosome stalling)
-
Liquid nitrogen
-
Lysis buffer with cycloheximide
-
RNase I
-
Sucrose (B13894) gradient solutions
-
Ultracentrifuge
-
RNA purification kits
-
Reagents for library preparation (e.g., ligases, reverse transcriptase, PCR amplification)
-
Next-generation sequencing platform
Protocol:
-
Cell Culture and Harvest: Grow yeast cells to the desired density. Treat with this compound if desired. Optionally, add cycloheximide to stall ribosomes before harvesting. Rapidly harvest cells by filtration and flash-freeze in liquid nitrogen.
-
Cryogenic Lysis: Lyse the frozen cells mechanically under cryogenic conditions (e.g., using a freezer mill).
-
Nuclease Treatment: Resuspend the lysate and treat with RNase I to digest mRNA that is not protected by ribosomes.
-
Monosome Isolation: Load the nuclease-treated lysate onto a sucrose density gradient and separate the ribosomal components by ultracentrifugation. Collect the fraction corresponding to monosomes (80S ribosomes).
-
RNA Extraction: Extract the ribosome-protected RNA fragments (footprints) from the monosome fraction.
-
Library Preparation:
-
Ligate adapters to the 3' end of the RNA footprints.
-
Perform reverse transcription to generate cDNA.
-
Circularize the cDNA.
-
PCR amplify the library.
-
-
Sequencing: Sequence the prepared library using a next-generation sequencing platform.
-
Data Analysis:
-
Remove adapter sequences.
-
Align the footprint reads to the yeast genome or transcriptome.
-
Analyze ribosome density at specific codons, including stop codons, to assess translational fidelity on a global scale.
-
Conclusion
This compound is an invaluable tool for dissecting the mechanisms of translational fidelity in Saccharomyces cerevisiae. Its ability to induce predictable errors in protein synthesis allows for the quantitative assessment of ribosome function and the factors that influence it. The experimental protocols detailed in this guide, particularly the dual-luciferase reporter assay and ribosome profiling, provide robust methods for investigating these effects both at the level of individual genes and on a genome-wide scale. The data and methodologies presented herein are intended to empower researchers to further explore the intricate processes of protein synthesis and to contribute to the development of novel therapeutic strategies for genetic diseases.
References
- 1. The effects of this compound on the fidelity of translation in a yeast cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An in vivo dual-luciferase assay system for studying translational recoding in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical-genetic profile analysis in yeast suggests that a previously uncharacterized open reading frame, YBR261C, affects protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple and inexpensive quantitative technique for determining chemical sensitivity in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Paromomycin Sulfate: A Comprehensive Technical Guide on its Core Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paromomycin (B158545) sulfate (B86663) is an aminoglycoside antibiotic with a broad spectrum of activity against various bacteria and protozoa. A thorough understanding of its fundamental chemical and physical properties is critical for its effective application in research, drug development, and formulation. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound sulfate, including its chemical identity, physical attributes, and stability profile. Detailed experimental protocols for the determination of these properties are provided, and key mechanistic insights are visualized to facilitate a comprehensive understanding.
Chemical Identity and Structure
This compound is an aminoglycoside antibiotic produced by the fermentation of Streptomyces rimosus.[1] It is structurally related to neomycin.[1] The sulfate salt of this compound is a white to light yellow, amorphous, and hygroscopic powder.[1]
Table 1: Chemical Identification of this compound Sulfate
| Identifier | Value | Reference |
| IUPAC Name | (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol;sulfuric acid | [2] |
| CAS Number | 1263-89-4 | [2][3] |
| Molecular Formula | C₂₃H₄₇N₅O₁₈S | [2][3] |
| Molecular Weight | 713.7 g/mol | [2] |
| Synonyms | Aminosidin sulfate, Gabbromicina, Gabbroral | [2] |
Physicochemical Properties
The physical and chemical properties of this compound sulfate are crucial for its handling, formulation, and mode of action.
Table 2: Physicochemical Properties of this compound Sulfate
| Property | Value | Reference |
| Appearance | White to off-white or creamy white to light yellow powder.[3][4] | [3][4] |
| Melting Point | 145 °C (decomposes) | [3] |
| Solubility | Very soluble in water; practically insoluble in alcohol.[4][] Soluble in water at 50 mg/mL.[3] | [3][4][] |
| pKa (Strongest Acidic) | 12.23 | [1] |
| pKa (Strongest Basic) | 9.68 | [1] |
| Optical Rotation | +50° to +55° (c = 1.5 in water pH 6) | [3][6] |
| pH (3% solution in water) | 5.0 - 7.5 | [6] |
| Hygroscopicity | This compound sulfate is very hygroscopic.[4] | [4] |
| Stability | Stable to heat over a wide pH range.[7] Gradually degraded on exposure to a humid atmosphere, with decomposition being faster at higher temperatures.[4] Should be protected from light.[4] | [4][7] |
Mechanism of Action
This compound exerts its antimicrobial effect by targeting bacterial protein synthesis. It binds specifically to the A site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[2][8] This binding has two primary consequences: it causes misreading of the mRNA codon and inhibits the translocation of the ribosome along the mRNA.[8] The culmination of these effects is the production of non-functional or toxic proteins, leading to bacterial cell death.[1][8]
Caption: this compound's mechanism of action on the bacterial ribosome.
Experimental Protocols
Determination of Solubility
This protocol outlines a standard method for determining the equilibrium solubility of this compound sulfate in water.
Caption: Experimental workflow for determining the solubility of this compound sulfate.
Methodology:
-
Preparation: Add an excess amount of this compound sulfate to a known volume of purified water in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant.
-
Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of this compound sulfate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector, ELSD, as this compound lacks a strong UV chromophore).[9]
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Melting Point Determination
The melting point of this compound sulfate is determined as a range and is characterized by decomposition.
Methodology:
-
Sample Preparation: Place a small amount of the dried this compound sulfate powder into a capillary tube.
-
Instrumentation: Use a calibrated melting point apparatus.
-
Measurement: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) and observe the sample.
-
Observation: Record the temperature at which the substance begins to decompose, as indicated by a change in color or physical state. The USP monograph does not specify a melting point but rather a loss on drying test.[10]
pKa Determination
The pKa values of the multiple amino groups in this compound sulfate can be determined using NMR spectroscopy.
Methodology:
-
Sample Preparation: Dissolve the this compound sulfate sample in D₂O.
-
Titration: Titrate the solution with DCl or NaOD to vary the pH.
-
NMR Spectroscopy: Acquire ¹H and ¹⁵N-¹H Heteronuclear Multiple-Bond Correlation (HMBC) NMR spectra at different pH values.
-
Data Analysis: Monitor the changes in the chemical shifts of the protons and nitrogens adjacent to the amino groups as a function of pH.
-
Calculation: Fit the titration curves to the Henderson-Hasselbalch equation to calculate the pKa for each amino group.
Stability Analysis
A stability-indicating HPLC method is crucial for assessing the degradation of this compound sulfate under various stress conditions.
Methodology:
-
Stress Conditions: Expose solutions of this compound sulfate to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.
-
Chromatography: Develop an HPLC method, for instance using a C18 column with a mobile phase of trifluoroacetic acid in water and acetonitrile, coupled with an ELSD detector, that can separate the intact drug from its degradation products.[9]
-
Analysis: Analyze the stressed samples at different time points.
-
Evaluation: Determine the rate and extent of degradation and identify the major degradation products if possible.
Conclusion
This technical guide has summarized the essential chemical and physical properties of this compound sulfate, providing a foundation for its application in scientific research and pharmaceutical development. The presented data, organized for clarity, along with detailed experimental protocols and a visualization of its mechanism of action, offer a comprehensive resource for professionals in the field. A thorough understanding of these core properties is indispensable for ensuring the quality, efficacy, and stability of this compound sulfate in its various applications.
References
- 1. This compound Sulfate [doi.usp.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of A Liquid Chromatography Method For The Analysis of this compound Sulfate and Its Impurities 2155 9872.1000102 | PDF | High Performance Liquid Chromatography | Mass Spectrometry [scribd.com]
- 6. Antibiotic Standards | Biologics [usp.org]
- 7. This compound SULFATE | 1263-89-4 [chemicalbook.com]
- 8. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships | Semantic Scholar [semanticscholar.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. ftp.uspbpep.com [ftp.uspbpep.com]
Paromomycin's antimicrobial spectrum against gram-positive and negative bacteria
An In-depth Examination of Paromomycin's Efficacy Against Gram-Positive and Gram-Negative Bacteria
Introduction
This compound (B158545) is an aminoglycoside antibiotic produced by Streptomyces rimosus var. paromomycinus.[1] It exhibits a broad spectrum of activity against a variety of pathogenic organisms, including gram-positive and gram-negative bacteria, as well as protozoa and cestodes.[2][3] This technical guide provides a comprehensive overview of this compound's antimicrobial spectrum against key gram-positive and gram-negative bacteria, intended for researchers, scientists, and drug development professionals. The guide details its mechanism of action, presents quantitative antimicrobial susceptibility data, outlines experimental protocols for susceptibility testing, and provides visual representations of key pathways and workflows.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting protein synthesis.[4] The primary target is the bacterial ribosome. The process involves several key steps:
-
Binding to the 30S Ribosomal Subunit: this compound binds with high affinity to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[5]
-
Interference with Protein Synthesis: This binding disrupts the normal function of the ribosome in several ways:
-
Codon Misreading: It induces a conformational change in the A-site of the ribosome, leading to the misreading of the mRNA codon by the incoming aminoacyl-tRNA. This results in the incorporation of incorrect amino acids into the growing polypeptide chain.
-
Production of Defective Proteins: The synthesis of aberrant or nonfunctional proteins disrupts essential cellular processes.
-
Inhibition of Translocation: this compound can also inhibit the translocation of the ribosome along the mRNA, further halting protein synthesis.[6]
-
-
Cell Death: The accumulation of defective proteins and the overall disruption of protein synthesis ultimately lead to bacterial cell death.
References
- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evidence-Based Treatment of Pseudomonas aeruginosa Infections: A Critical Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mode of action of the antibiotic this compound on Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | In Vitro Activity of Neomycin, Streptomycin, this compound and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains [frontiersin.org]
Paromomycin's Impact on Translational Accuracy in a Cell-Free System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paromomycin (B158545), an aminoglycoside antibiotic, is known to interfere with protein synthesis by binding to the ribosomal RNA. This interaction reduces the fidelity of translation, leading to the misincorporation of amino acids and the readthrough of stop codons. Cell-free translation systems (CFTS) offer a powerful and controlled environment to quantitatively assess these effects, providing valuable insights for drug development and molecular biology research. This guide details the mechanism of this compound-induced translational errors, presents quantitative data on its impact, outlines experimental protocols for measuring these effects, and provides visual workflows to aid in experimental design.
Introduction
Translational accuracy is a crucial process for cellular viability, ensuring that the genetic information encoded in messenger RNA (mRNA) is faithfully converted into functional proteins. Errors during translation, such as amino acid misincorporation (missense errors), premature termination, or readthrough of stop codons (nonsense errors), can lead to the production of nonfunctional or toxic proteins.[1] Aminoglycoside antibiotics, including this compound, are a class of molecules known to decrease the accuracy of the ribosome.[2][3]
This compound exerts its effects by binding to the A site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[1][2][4] This binding event induces a conformational change in the ribosome, which compromises its proofreading capabilities. Specifically, it stabilizes a flipped-out conformation of two key adenine (B156593) residues (A1492 and A1493 in E. coli), which are critical for discriminating between cognate (correct) and near-cognate (incorrect) aminoacyl-tRNAs.[2][3][5] This interference increases the likelihood of incorporating an incorrect amino acid into the nascent polypeptide chain.[1][2]
Cell-free translation systems (CFTS) are in vitro platforms that recapitulate the cellular machinery of protein synthesis.[6][7] These systems, typically derived from E. coli lysates or reconstituted from purified components (e.g., PURE system), allow for precise control over the reaction components and conditions.[6][8] This makes them ideal for studying the effects of compounds like this compound on translational fidelity without the complexities of cellular homeostasis and membrane transport.[6]
Mechanism of this compound-Induced Translational Inaccuracy
This compound is an aminoglycoside that targets the decoding center of the ribosome.[9] Its primary binding site is within helix 44 of the small ribosomal subunit's rRNA, a region critical for ensuring the correct pairing between the mRNA codon and the tRNA anticodon.[9]
The binding of this compound to the A site induces a local conformational change, forcing residues A1492 and A1493 to adopt a "flipped-out" state.[3][5] In the absence of the antibiotic, this conformation is typically only stabilized upon the binding of a correct (cognate) codon-anticodon pair. This compound's presence provides the energy for this residue expulsion, effectively mimicking the state of a correct match.[2] This leads to the ribosome accepting near-cognate tRNAs at a higher frequency, resulting in amino acid misincorporation.[2][5] Beyond missense errors, this disruption of fidelity also allows for the suppression of nonsense codons, where a near-cognate tRNA is inserted at a stop codon, leading to translational readthrough.[10][11]
Quantitative Impact of this compound on Translational Accuracy
The effect of this compound on translational accuracy is dose-dependent. In cell-free systems, increasing concentrations of this compound lead to a measurable increase in both missense and nonsense suppression events. The following tables summarize quantitative data from studies using cell-free systems.
Table 1: this compound-Induced Leucine (B10760876) Misincorporation with Poly(U) Template
This table illustrates the frequency of leucine incorporation (a missense error) in a system programmed with a polyuridylic acid [poly(U)] template, which should only code for phenylalanine.
| This compound Concentration (µM) | Misreading Frequency Increase (Fold-Change vs. Control) | Ribosome Source |
| 20 | ~15-fold | Leishmania mexicana |
| 80 | ~7-fold | Leishmania mexicana |
| 20 | Slightly higher than basal level | Mammalian (Rat Liver) |
Data adapted from a study on Leishmania and mammalian ribosomes, highlighting the differential sensitivity to this compound.[12][13]
Table 2: this compound-Induced Nonsense Codon Suppression
This table shows the ability of this compound to promote readthrough of a premature termination codon (PTC) in a reporter gene.
| This compound Concentration | Nonsense Suppression Efficiency (% of Wild-Type Activity) | Cell Type (in vivo) |
| Varies (not specified) | Up to 20% | Monkey (COS-7) Cells |
Data from an in vivo study demonstrating significant nonsense suppression.[10] Similar effects are quantifiable in cell-free systems.[11]
Experimental Protocols for Measuring Translational Accuracy
Several assays can be employed in a cell-free system to quantify the effects of this compound. Luciferase-based reporter assays are particularly common due to their high sensitivity and dynamic range.[14][15][16]
Dual-Luciferase Reporter Assay for Nonsense Suppression
This protocol is designed to measure the frequency of readthrough at a premature termination codon. A construct is used where the Renilla luciferase gene is followed by a stop codon and then the firefly luciferase gene. Readthrough of the stop codon results in a fusion protein, and the activity of firefly luciferase is measured relative to the Renilla luciferase control.
Materials:
-
Cell-free translation system (e.g., E. coli S30 extract or PURE system)
-
Reporter plasmid/mRNA: Dual-luciferase construct with an in-frame stop codon (e.g., TAG, TGA, or TAA) between the two reporter genes.
-
Control plasmid/mRNA: Dual-luciferase construct without the intervening stop codon.
-
This compound stock solution
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
Luminometer
Procedure:
-
Prepare CFTS Reactions: In separate tubes, set up the cell-free translation reactions according to the manufacturer's protocol. Each reaction should contain the energy source, amino acids, and other necessary components.
-
Add Template: Add the dual-luciferase reporter mRNA or the DNA plasmid to each reaction tube.
-
Introduce this compound: Add varying concentrations of this compound to the experimental tubes. Include a no-paromomycin control.
-
Incubation: Incubate the reactions at the optimal temperature (e.g., 37°C for E. coli systems) for a specified time (e.g., 60 minutes).
-
Measure Luciferase Activity:
-
Transfer a small aliquot of each reaction to a luminometer plate.
-
Add Firefly luciferase substrate (e.g., LAR II) and measure the luminescence (this is the background or readthrough signal).
-
Add the Renilla luciferase substrate with a quenching agent (e.g., Stop & Glo® Reagent) and measure the luminescence (this is the internal control).
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each sample.
-
Normalize the ratios of the this compound-treated samples to the no-paromomycin control to determine the fold-increase in readthrough.
-
Express suppression efficiency as a percentage of the Firefly/Renilla ratio obtained from the control construct lacking the stop codon.
-
Mass Spectrometry for Missense Error Quantification
A more direct method to quantify missense errors involves using mass spectrometry (MS) to identify and quantify peptides with misincorporated amino acids.
Procedure Outline:
-
Protein Synthesis: Perform a cell-free translation reaction of a known protein in the presence and absence of this compound.
-
Protein Purification: Purify the newly synthesized protein.
-
Proteolytic Digestion: Digest the protein into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them with tandem mass spectrometry (MS/MS).[8]
-
Data Analysis: Search the MS/MS data against the known protein sequence, allowing for potential amino acid substitutions. The relative abundance of the wild-type peptide versus the missense-containing peptide can be used to calculate the misincorporation frequency at specific sites.[8]
Conclusion
This compound significantly impacts translational accuracy by binding to the ribosomal A site and promoting the acceptance of near-cognate tRNAs. This leads to quantifiable increases in both missense and nonsense errors. Cell-free translation systems provide a robust and controlled environment for studying these effects, enabling precise quantification through methods like dual-luciferase reporter assays and mass spectrometry. The detailed understanding of this compound's mechanism and its quantitative effects in these systems is invaluable for the fields of antibiotic research, the study of genetic diseases caused by nonsense mutations, and fundamental research into the mechanisms of protein synthesis.
References
- 1. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound binding induces a local conformational change in the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of this compound docked into the eubacterial ribosomal decoding A site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A highly efficient human cell-free translation system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A highly efficient human cell-free translation system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sutrobio.com [sutrobio.com]
- 9. researchgate.net [researchgate.net]
- 10. Suppression of a nonsense mutation in mammalian cells in vivo by the aminoglycoside antibiotics G-418 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nonsense suppression therapies in human genetic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential Effects of this compound on Ribosomes of Leishmania mexicana and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Use of an in Vivo Reporter Assay to Test for Transcriptional and Translational Fidelity in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Note: A Validated HPLC-ELSD Method for the Quantification of Paromomycin Sulfate
Audience: Researchers, scientists, and drug development professionals.
Abstract Paromomycin is a broad-spectrum aminoglycoside antibiotic effective against a variety of bacterial, protozoal, and cestodal infections.[1][2] A significant challenge in its quantification by High-Performance Liquid Chromatography (HPLC) is its lack of a UV-absorbing chromophore, which necessitates alternative detection methods or derivatization.[1][3] This application note details a robust, sensitive, and validated HPLC method using an Evaporative Light Scattering Detector (ELSD) for the direct quantification of this compound sulfate (B86663) in bulk drug substances. The method is specific, accurate, and repeatable, making it suitable for quality control and research applications.
Introduction
This compound is an aminoglycoside antibiotic produced by Streptomyces rimosus var. paromomycinus.[2][4] It functions by inhibiting protein synthesis through binding to the 16S ribosomal RNA of susceptible organisms.[2] Due to its chemical structure, this compound does not possess a chromophore, rendering UV-Vis detection in HPLC challenging without pre- or post-column derivatization.[1][3] While methods like Pulsed Amperometric Detection (PAD) and Mass Spectrometry (MS) are effective, they may not be universally available.[4][5]
The ELSD is a universal detector that is independent of the optical properties of the analyte, making it an excellent alternative for quantifying compounds like this compound.[1][3] This protocol describes a straightforward reversed-phase HPLC method coupled with ELSD for the determination of this compound sulfate. The method has been validated for linearity, precision, accuracy, and sensitivity (LOD/LOQ).
Experimental Protocol
Materials and Reagents
-
This compound Sulfate Reference Standard (RS) (USP Lot G or equivalent, containing 730 µg this compound per mg of solid on a dry basis as an example).[4]
-
Trifluoroacetic Acid (TFA), HPLC grade.
-
Acetonitrile (ACN), HPLC grade.
-
Deionized Water, 18.2 MΩ·cm or higher.
-
Commercial this compound Sulfate samples for analysis.
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a pump, autosampler, and column oven.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Column: GRACE Alltima C18 (250 mm × 4.6 mm, 5 µm particle size).[1][6][7] Other C18 columns like Agilent Zorbax SB-C18 may also be used.[1]
-
Data Acquisition: Chromatography data station.
Table 1: Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase | 0.2 M Trifluoroacetic Acid in Water:Acetonitrile (96:4, v/v)[1][6][7] |
| Flow Rate | 0.6 mL/min[1][6][7] |
| Column Temperature | 30°C[1][6][7] |
| Injection Volume | 20 µL |
| ELSD Drift Tube Temp. | 80-90°C (or as optimized for the specific instrument) |
| ELSD Nebulizer Gas | Nitrogen, 2.5 Bar (or as optimized) |
Preparation of Solutions
2.3.1 Standard Stock Solution (0.5 mg/mL this compound)
-
Accurately weigh an appropriate amount of this compound Sulfate RS.
-
Dissolve the standard in deionized water to obtain a final concentration of 0.5 mg/mL of this compound.
-
Vortex to ensure complete dissolution.
2.3.2 Calibration Standards
-
Prepare a series of calibration standards by serially diluting the Standard Stock Solution with deionized water.
-
Suggested concentrations: 0.2 mg/mL, 0.5 mg/mL, and 0.7 mg/mL.[1] For a wider range, concentrations between 0.05 mg/mL and 1.0 mg/mL can be prepared.
2.3.3 Sample Preparation
-
Accurately weigh the commercial this compound Sulfate sample.
-
Dissolve and dilute the sample with deionized water to a target concentration within the calibration range (e.g., 0.5 mg/mL).[1]
-
Filter the solution through a 0.45 µm syringe filter before injection if particulate matter is visible.
HPLC Method Workflow
The overall workflow for the quantification of this compound using the HPLC-ELSD method is outlined below.
Caption: Workflow for this compound quantification by HPLC-ELSD.
Method Validation and Results
The described HPLC-ELSD method was validated for linearity, sensitivity, precision, and accuracy.
Linearity
A regression equation is generated from a plot of the logarithm of the peak area versus the logarithm of the concentration.[1]
-
Linearity Range: The method demonstrated good linearity in the concentration range of 0.2 mg/mL to 0.7 mg/mL.[1]
-
Correlation Coefficient (r²): The correlation coefficient should be ≥ 0.99.[1] A typical regression equation is y = 1.3607x + 7.3311, with r² = 0.9997.[1]
Sensitivity
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise (S/N) ratio.
Table 2: Method Validation Summary
| Parameter | Result | Specification |
| Linearity Range | 0.2 - 0.7 mg/mL[1] | --- |
| Correlation Coefficient (r²) | > 0.999[1] | ≥ 0.99[1] |
| LOD | 2.25 µg/mL[1][8] | S/N ≥ 3[1] |
| LOQ | 25.5 µg/mL[1][8] | S/N ≥ 10[1] |
Precision
Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies by analyzing six replicate injections of a 0.50 mg/mL standard solution.[1]
Table 3: Precision Data
| Parameter | % RSD for this compound | Acceptance Criteria |
| Repeatability (Intra-day) | 0.8%[1] | ≤ 2.0% |
| Intermediate Precision (Inter-day) | 1.5%[1] | ≤ 2.0% |
System Suitability
A system suitability solution can be prepared by degrading this compound (0.5 mg/mL) in a solution of 0.2 M TFA in water:acetonitrile (80:20) to ensure adequate resolution between the main this compound peak and its nearest impurity.[1] The resolution should be monitored to ensure consistent performance.
Conclusion
The HPLC-ELSD method described provides a reliable and robust tool for the quantification of this compound sulfate. It overcomes the challenge posed by the analyte's lack of a UV chromophore without requiring complex derivatization procedures. The method is characterized by its simplicity, high precision, and good sensitivity, making it highly suitable for routine quality control analysis and research purposes in the pharmaceutical industry.
References
- 1. omicsonline.org [omicsonline.org]
- 2. This compound | C23H45N5O14 | CID 165580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Determination of the Content and Related Substances of this compound Sulfate by HPLC Combined with Pulsed Amperometric Detection Using a Pentafluorophenyl Column [journal11.magtechjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a Liquid Chromatography Method for the Analysis of this compound Sulfate and its Impurities | Semantic Scholar [semanticscholar.org]
- 8. Development and Validation of A Liquid Chromatography Method For The Analysis of this compound Sulfate and Its Impurities 2155 9872.1000102 | PDF | High Performance Liquid Chromatography | Mass Spectrometry [scribd.com]
Using Paromomycin in a Dual-Luciferase Reporter Assay for Translational Fidelity
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Translational fidelity, the precision with which ribosomes synthesize proteins according to the mRNA template, is crucial for cellular health. Errors in this process can lead to misfolded, non-functional, or even toxic proteins, contributing to a variety of diseases. Paromomycin (B158545), an aminoglycoside antibiotic, is a valuable tool for studying translational fidelity. By binding to the ribosomal decoding center, this compound induces errors in protein synthesis, providing a controllable method to investigate the consequences of reduced translational accuracy.[1][2]
The dual-luciferase reporter assay is a widely used method for quantifying gene expression and can be adapted to measure translational fidelity.[3][4][5] This system utilizes two different luciferase enzymes, typically Firefly and Renilla, expressed from a single vector. One luciferase serves as the experimental reporter, while the other acts as an internal control to normalize for variations in cell number and transfection efficiency.[3][4] This application note provides detailed protocols for using this compound in conjunction with a dual-luciferase reporter assay to quantify changes in translational fidelity, specifically focusing on stop codon readthrough.
Mechanism of Action of this compound
This compound exerts its effects by binding to the 16S rRNA within the 30S ribosomal subunit.[6][7] This interaction disrupts the normal function of the ribosome in two main ways:
-
mRNA Misreading: this compound's binding to the A site of the ribosome causes a conformational change that leads to the misincorporation of amino acids.[6][8] This results in the synthesis of proteins with incorrect amino acid sequences.
-
Inhibition of Translocation: The antibiotic can also stall the ribosome's movement along the mRNA molecule, thereby inhibiting protein synthesis.[6]
In the context of translational fidelity assays, the ability of this compound to induce misreading is harnessed to promote the readthrough of premature termination codons (PTCs).[9][10]
Caption: Mechanism of this compound-induced translational infidelity.
Dual-Luciferase Reporter Assay for Translational Fidelity
A specialized dual-luciferase reporter vector is used to measure stop codon readthrough. In this system, the coding sequence for Renilla luciferase (RLuc) is followed by a premature termination codon (e.g., TGA), which is then followed by the coding sequence for Firefly luciferase (FLuc) in the same reading frame.
Under normal conditions, the ribosome terminates translation at the stop codon, resulting in the production of only RLuc. However, in the presence of a compound that decreases translational fidelity, such as this compound, the ribosome will occasionally read through the stop codon and continue translation to produce a RLuc-FLuc fusion protein. The ratio of FLuc to RLuc activity is therefore a direct measure of the stop codon readthrough frequency.
Caption: Logical relationship of the dual-luciferase readthrough reporter.
Experimental Protocols
Materials
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Dual-luciferase reporter plasmid with an in-frame stop codon between RLuc and FLuc
-
Control dual-luciferase plasmid with RLuc and FLuc in the same reading frame without an intervening stop codon
-
Transfection reagent
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound sulfate (B86663) (dissolved in sterile water or PBS)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer with dual injectors
Experimental Workflow
Caption: Experimental workflow for the dual-luciferase translational fidelity assay.
Detailed Protocol
-
Cell Seeding:
-
The day before transfection, seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
Transfect cells with the dual-luciferase reporter plasmid (either the readthrough or control construct) according to the manufacturer's protocol for your chosen transfection reagent.
-
-
This compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control.
-
Incubate the cells for an additional 24-48 hours.
-
-
Cell Lysis:
-
Remove the medium and wash the cells once with PBS.
-
Add passive lysis buffer to each well and incubate according to the manufacturer's instructions to ensure complete cell lysis.[2]
-
-
Luminometry:
-
Transfer the cell lysate to a luminometer plate.
-
Use an automated luminometer to first inject the Firefly luciferase substrate and measure the luminescence (FLuc activity).
-
Next, inject the Stop & Glo® reagent, which quenches the FLuc signal and provides the substrate for Renilla luciferase, and measure the second luminescent signal (RLuc activity).[2][4]
-
-
Data Analysis:
-
For each well, calculate the ratio of FLuc to RLuc activity.
-
Normalize the FLuc/RLuc ratio of the this compound-treated wells to the FLuc/RLuc ratio of the vehicle-treated control wells.
-
The resulting value represents the fold-change in stop codon readthrough.
-
Data Presentation
The quantitative data should be summarized in a clear and structured table to facilitate comparison between different experimental conditions.
| This compound Concentration (µg/mL) | Mean FLuc Activity (RLU) | Mean RLuc Activity (RLU) | FLuc/RLuc Ratio | Fold Change in Readthrough |
| 0 (Vehicle) | 1,500 | 300,000 | 0.005 | 1.0 |
| 100 | 7,500 | 295,000 | 0.025 | 5.0 |
| 200 | 15,000 | 280,000 | 0.054 | 10.8 |
| 400 | 25,500 | 250,000 | 0.102 | 20.4 |
RLU: Relative Light Units. Data are hypothetical and for illustrative purposes only.
Applications in Research and Drug Development
-
Basic Research: This assay can be used to study the fundamental mechanisms of translational fidelity and the role of the ribosome in this process. It can also be used to investigate how cellular stress or mutations in translational machinery components affect fidelity.
-
Drug Discovery: The assay provides a robust platform for high-throughput screening of compound libraries to identify novel molecules that can modulate translational fidelity. This is particularly relevant for the development of drugs for genetic diseases caused by nonsense mutations, where a modest increase in readthrough can restore the production of a full-length, functional protein.[9]
-
Toxicology: The assay can be used to assess the potential of new drug candidates to induce translational errors, which could be an indicator of off-target toxicity.
Conclusion
The use of this compound in a dual-luciferase reporter assay is a powerful and quantitative method for studying translational fidelity. The detailed protocols and principles outlined in this application note provide a framework for researchers, scientists, and drug development professionals to implement this assay in their own laboratories to investigate the intricacies of protein synthesis and to discover new therapeutic agents that target this fundamental cellular process.
References
- 1. Translational infidelity-induced protein stress results from a deficiency in Trm9-catalyzed tRNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dual Luciferase Reporter Gene Assay: Principles, Applications, and Advantages - Creative Proteomics [iaanalysis.com]
- 4. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 5. bmglabtech.com [bmglabtech.com]
- 6. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound Affects Translation and Vesicle-Mediated Trafficking as Revealed by Proteomics of this compound –Susceptible –Resistant Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Readthrough Activators and Nonsense-Mediated mRNA Decay Inhibitor Molecules: Real Potential in Many Genetic Diseases Harboring Premature Termination Codons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Insights into Determinants of Translational Readthrough and Implications for Nonsense Suppression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Treating Cryptosporidiosis in a Mouse Model with Paromomycin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for utilizing Paromomycin (B158545) in the treatment of Cryptosporidium infection in a mouse model. The information is curated for professionals in research and drug development to facilitate experimental design and execution.
Introduction
Cryptosporidiosis, caused by the protozoan parasite Cryptosporidium, is a significant cause of diarrheal disease, particularly in immunocompromised individuals.[1] Effective and reliable treatment options remain limited.[2][3] this compound, an aminoglycoside antibiotic, has demonstrated efficacy against Cryptosporidium parvum in various animal models and is one of the few agents with modest activity in human clinical settings.[4][5][6] It is poorly absorbed from the gastrointestinal tract, which allows for high concentrations within the gut where the infection resides.[4][7] This document outlines established protocols for using this compound in a mouse model of cryptosporidiosis, including methodologies for immunosuppression, infection, treatment, and evaluation of efficacy.
Mechanism of Action
This compound is an aminoglycoside antibiotic that inhibits protein synthesis in susceptible organisms.[8][9] It binds to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit in the parasite.[8][10] This binding disrupts the translation process in two primary ways: it causes misreading of the mRNA, leading to the incorporation of incorrect amino acids into the growing polypeptide chain, and it inhibits the translocation of the ribosome along the mRNA.[10] The resulting non-functional or toxic proteins ultimately lead to the parasite's death.[10]
Experimental Protocols
Mouse Model and Immunosuppression
An immunosuppressed mouse model is often necessary to establish a persistent Cryptosporidium infection.
Materials:
-
Dexamethasone (B1670325) phosphate[11]
-
Sterile drinking water
Protocol:
-
House the mice in a controlled environment with a standard diet and water ad libitum.[5]
-
To induce immunosuppression, administer dexamethasone phosphate (B84403) in the drinking water.[11] One study administered 0.8 mg/mice intraperitoneally three times a week for 5 consecutive weeks.[5]
-
Continue the immunosuppressive regimen throughout the duration of the experiment.
Parasite and Infection
Cryptosporidium parvum oocysts are typically used for infection.
Materials:
-
Cryptosporidium parvum oocysts[1]
-
Oral gavage needles
Protocol:
-
Oocysts can be isolated from the feces of an infected host, such as a pre-weaned dairy calf.[1]
-
Seven days after the start of immunosuppression, infect the mice by oral gavage with a suspension of C. parvum oocysts.[11] A common inoculum is 10^5 oocysts per mouse.[12]
This compound Treatment
This compound sulfate (B86663) is administered orally.
Materials:
-
This compound sulfate[5]
-
5% Dimethyl sulfoxide (B87167) (DMSO) (optional, for initial dissolution)[5]
-
Sterile water
-
Oral gavage needles
Protocol:
-
Prepare the this compound solution. It can be dissolved in sterile water. Some protocols suggest first dissolving it in 5% DMSO and then diluting with water.[5]
-
Begin treatment 10 days post-infection.[11]
-
Administer this compound orally once daily for 10 consecutive days.[11]
-
Dosages can range from 50 mg/kg/day to 2 g/kg/day.[5][6][11] Efficacy has been observed at doses of 1 and 2 g/kg/day.[11]
Evaluation of Efficacy
The effectiveness of this compound treatment is assessed through several quantitative measures.
Fecal Oocyst Shedding
Protocol:
-
Collect fecal samples from each mouse every 5 days after infection until the end of the experiment.[5]
-
Quantify the number of oocysts using a modified Ziehl-Neelsen acid-fast stain and light microscopy.[5] The number of oocysts per gram of feces can also be determined.
Parasite Colonization and Histopathology
Protocol:
-
At the end of the treatment period, humanely euthanize the mice.
-
Process the tissues for histopathological examination to assess parasite burden and intestinal damage, such as villus atrophy.[11]
Quantitative PCR (qPCR)
Protocol:
-
Extract DNA from fecal or intestinal samples.
-
Use qPCR to quantify the parasite burden by targeting specific Cryptosporidium genes.[2]
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in reducing key indicators of Cryptosporidiosis in mouse models.
Table 1: Effect of this compound on Fecal Oocyst Shedding
| Treatment Group | Dosage (mg/kg/day) | Mean Oocyst Count (per gram of feces) | Reduction (%) | Reference |
| Infected Control | 0 | High | - | [5] |
| This compound | 50 | Moderate | Significant | [5] |
| This compound | 200 | Low | Highly Significant | [5] |
| Placebo Control | 0 | High | - | [11] |
| This compound | 1000 | Significantly Reduced | P < 0.01 | [11] |
| This compound | 2000 | Significantly Reduced | P < 0.01 | [11] |
Table 2: Effect of this compound on Intestinal Parasite Burden and Pathology
| Treatment Group | Dosage (mg/kg/day) | Parasite Colonization | Villus Atrophy | Reference |
| Infected Control | 0 | High | Severe | [11] |
| This compound | 1000 | Significantly Reduced (P < 0.05) | Significantly Reduced (P < 0.05) | [11] |
| This compound | 2000 | Significantly Reduced (P < 0.05) | Significantly Reduced (P < 0.05) | [11] |
| Infected Control | 0 | High | Present | [5] |
| This compound | 50 | Reduced | Reduced | [5] |
| This compound | 200 | Significantly Reduced | Significantly Reduced | [5] |
Conclusion
This compound has demonstrated therapeutic efficacy against Cryptosporidium parvum in immunosuppressed mouse models.[11] It significantly reduces fecal oocyst shedding, parasite colonization in the intestine, and associated intestinal pathology.[11] The protocols and data presented here provide a solid foundation for researchers to design and conduct studies aimed at further evaluating this compound and developing new therapeutic strategies for cryptosporidiosis.
References
- 1. Comparative efficacy of curcumin and this compound against Cryptosporidium parvum infection in a BALB/c model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mouse Models for Use in Cryptosporidium Infection Studies and Quantification of Parasite Burden Using Flow Cytometry, qPCR, and Histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and Geneticin Inhibit Intracellular Cryptosporidium parvum without Trafficking through the Host Cell Cytoplasm: Implications for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idosi.org [idosi.org]
- 6. Evaluation of high-dose regimen of this compound against cryptosporidiosis in the dexamethasone-treated rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. m.youtube.com [m.youtube.com]
- 9. rxcompound.com [rxcompound.com]
- 10. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 11. Therapeutic efficacy of this compound in immunosuppressed adult mice infected with Cryptosporidium parvum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2.2. Infection Models and Infection Measurements [bio-protocol.org]
Application Notes and Protocols for In Vitro Susceptibility Testing of Clinical Isolates to Paromomycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro susceptibility testing of clinical isolates to Paromomycin (B158545). This document is intended to guide researchers in evaluating the efficacy of this compound against various pathogens, including protozoan parasites and bacteria.
Introduction
This compound is an aminoglycoside antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as several protozoan parasites.[1][2] It is used in the treatment of infections such as amebiasis, giardiasis, and leishmaniasis.[3] The primary mechanism of action of this compound is the inhibition of protein synthesis by binding to the 16S ribosomal RNA of the 30S ribosomal subunit, which leads to misreading of mRNA and ultimately, cell death.[2][3][4] Understanding the in vitro susceptibility of clinical isolates to this compound is crucial for determining its potential therapeutic efficacy, monitoring for the development of resistance, and guiding drug development efforts.
Data Presentation: Quantitative Susceptibility Data
The following tables summarize the in vitro susceptibility of various clinical isolates to this compound, expressed as Minimum Inhibitory Concentration (MIC) for bacteria and 50% effective concentration (EC50) for protozoan parasites.
Table 1: In Vitro Susceptibility of Carbapenem-Resistant Enterobacteriaceae (CRE) Clinical Isolates to this compound
| Organism/Group | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) |
| CRE Clinical Strains | 134 | 4 | >256 | 64.9 |
Data sourced from a study on CRE clinical strains from multiple hospitals in China.[5][6]
Table 2: In Vitro Susceptibility of Leishmania spp. to this compound
| Leishmania Species & Stage | Isolate/Strain | EC50 (µM) |
| L. donovani (Amastigote) | Field Isolates (n=20) | Mean: 3.9 ± 0.3 |
| L. donovani (Promastigote) | Field Isolates (n=20) | Mean: 29.8 ± 2.5 |
| L. amazonensis (Promastigote) | Clinical Isolate (ER256) | 4.95 ± 2.81 |
| L. amazonensis (Intracellular Amastigote) | Clinical Isolate (ER256) | 0.2 ± 0.03 |
| L. amazonensis (Promastigote) | Reference Strain (M2269) | 148.03 ± 18.9 |
| L. amazonensis (Intracellular Amastigote) | Reference Strain (M2269) | 61 ± 9.48 |
| L. (Viannia) braziliensis (Promastigote) | Clinical Isolates | Range: 28.58 - 205 |
| L. (Viannia) braziliensis (Intracellular Amastigote) | Clinical Isolates | Range: 0.62 - 108.6 |
EC50 values for L. donovani are from a study on antimony-resistant clinical isolates.[7] EC50 values for L. amazonensis and L. (V.) braziliensis are from studies on clinical and reference strains from Brazil.[8]
Experimental Protocols
Detailed methodologies for key in vitro susceptibility testing experiments are provided below.
Protocol 1: Broth Microdilution for Determining Minimum Inhibitory Concentration (MIC) of this compound against Bacteria
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07) and is suitable for determining the MIC of this compound against aerobic bacteria such as Enterobacteriaceae.[9][10]
Materials:
-
Sterile 96-well microtiter plates
-
This compound powder (analytical grade)
-
Appropriate solvent for this compound (e.g., sterile distilled water)
-
Mueller-Hinton Broth (MHB)
-
Bacterial isolates for testing
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile petri dishes or reservoirs
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 2560 µg/mL in a suitable solvent. Filter-sterilize the stock solution.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first column of wells, resulting in a concentration of 1280 µg/mL.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the bacterial isolate.
-
Suspend the colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 100 µL of the prepared bacterial inoculum. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to the final test range.
-
Include a growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Protocol 2: In Vitro Susceptibility Testing of Leishmania Promastigotes to this compound
This protocol is adapted from studies on the in vitro activity of this compound against Leishmania promastigotes.
Materials:
-
Leishmania promastigotes in logarithmic growth phase
-
M-199 medium supplemented with 10% Fetal Calf Serum (FCS)
-
Sterile 96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., SDS-HCl)
-
Incubator (22-25°C)
-
Plate reader
Procedure:
-
Preparation of Parasites and Plates:
-
Culture Leishmania promastigotes in M-199 medium with 10% FCS to a logarithmic growth phase.
-
Seed the promastigotes into 96-well plates at a density of 1 x 10^6 cells/mL in a final volume of 200 µL per well.
-
-
Drug Addition:
-
Prepare serial dilutions of this compound in M-199 medium.
-
Add the this compound dilutions to the wells to achieve the desired final concentrations. Include untreated control wells.
-
-
Incubation:
-
Incubate the plates at 22-25°C for 24-72 hours.
-
-
Viability Assessment (MTT Assay):
-
Following incubation, add MTT solution to each well and incubate for a further 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
-
Protocol 3: In Vitro Susceptibility Testing of Intracellular Leishmania Amastigotes to this compound
This protocol is for assessing the activity of this compound against the clinically relevant intracellular amastigote stage of Leishmania.
Materials:
-
Peritoneal macrophages from mice or a suitable macrophage cell line (e.g., J774)
-
RPMI-1640 medium with 10% FCS
-
Stationary-phase Leishmania promastigotes
-
Sterile 96-well plates with coverslips
-
This compound stock solution
-
Giemsa stain
-
Microscope
Procedure:
-
Macrophage Seeding:
-
Harvest peritoneal macrophages and seed them into 96-well plates containing sterile coverslips at a density of 1 x 10^5 cells/well.
-
Allow the macrophages to adhere for 24-48 hours at 37°C in a 5% CO2 atmosphere.
-
-
Infection of Macrophages:
-
Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.
-
Incubate for 4-6 hours to allow for phagocytosis.
-
Wash the wells with sterile PBS to remove non-phagocytosed promastigotes.
-
-
Drug Treatment:
-
Add fresh medium containing serial dilutions of this compound to the infected macrophages.
-
Include untreated infected controls.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
-
Assessment of Infection:
-
After incubation, remove the coverslips, fix with methanol, and stain with Giemsa.
-
Examine the coverslips under a microscope and determine the number of amastigotes per 100 macrophages for each drug concentration.
-
Calculate the EC50 value as the concentration of this compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.
-
Protocol 4: In Vitro Susceptibility Testing of Cryptosporidium parvum to this compound using HCT-8 Cells
This protocol describes an in vitro model for testing the efficacy of this compound against Cryptosporidium parvum using the human ileocecal adenocarcinoma cell line HCT-8.
Materials:
-
HCT-8 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FCS and antibiotics)
-
Cryptosporidium parvum oocysts
-
Acidic solution (e.g., 10 mM HCl)
-
Sodium taurocholate solution
-
Sterile 96-well plates
-
This compound stock solution
-
Fixative (e.g., 3% formaldehyde)
-
Permeabilizing agent (e.g., Triton X-100)
-
FITC-conjugated Vicia villosa lectin (VVL)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Fluorescence microscope
Procedure:
-
Cell Culture:
-
Grow HCT-8 cells as a monolayer in 96-well plates to 60-80% confluence.
-
-
Oocyst Excystation and Infection:
-
Pre-treat C. parvum oocysts with an acidic solution for 10 minutes at 37°C, followed by incubation with sodium taurocholate for 10 minutes at 15°C to induce excystation.[1]
-
Add the excysted oocysts to the HCT-8 cell monolayers (e.g., 10^5 oocysts/well).[1]
-
Allow the infection to proceed for 4 hours.
-
-
Drug Treatment:
-
Wash the monolayers to remove any remaining oocysts and sporozoites.
-
Add fresh medium containing serial dilutions of this compound.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
-
Staining and Visualization:
-
Fix the cells with formaldehyde, permeabilize with Triton X-100, and stain with FITC-conjugated VVL to detect C. parvum.[1]
-
Counterstain the host cell nuclei with a suitable stain.
-
Visualize and quantify the parasite load using fluorescence microscopy.
-
-
Data Analysis:
-
Determine the parasite count for each drug concentration and calculate the EC50 value.
-
Visualizations: Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for Broth Microdilution MIC Testing.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Activity of this compound against Leishmania amazonensis: Direct correlation between susceptibility in vitro and the treatment outcome in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Experimental Induction of this compound Resistance in Antimony-Resistant Strains of L. donovani: Outcome Dependent on In Vitro Selection Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. parasite-journal.org [parasite-journal.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Troubleshooting & Optimization
Troubleshooting Paromomycin precipitation in cell culture media
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting common issues with paromomycin (B158545), specifically its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in cell culture?
This compound is an aminoglycoside antibiotic that is effective against a broad spectrum of Gram-negative and Gram-positive bacteria.[1][2] In cell culture, it is primarily used as a selective agent to eliminate prokaryotic contaminants.[3] Its mechanism of action involves the inhibition of protein synthesis by binding to the 16S ribosomal RNA of susceptible organisms, leading to cell death.[1][2][4][5]
Q2: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause?
Precipitation of this compound in cell culture media can be attributed to several factors:
-
High Concentration: The final concentration of this compound in the medium may have surpassed its solubility limit.
-
Improper Stock Solution Preparation: The initial stock solution may not have been prepared or stored correctly.
-
Temperature Shock: Adding a cold stock solution to warm culture medium can cause the antibiotic to precipitate.[6]
-
Localized High Concentration: Failure to properly mix the solution when adding the this compound stock can create localized areas of high concentration, leading to precipitation.[6]
-
pH of the Medium: The solubility of aminoglycoside antibiotics can be influenced by the pH of the solution.[7] A pH outside the optimal range for this compound's stability (pH 5.0-7.5 for a 30 mg/mL solution) could contribute to precipitation.[7]
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components present in the cell culture medium, resulting in the formation of insoluble complexes.[6][8][9]
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
This compound sulfate (B86663) is very soluble in water.[7] It is recommended to prepare stock solutions in sterile, deionized water. For long-term storage, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[4]
Q4: How can I confirm that the precipitate I am seeing is indeed this compound?
To determine if the precipitate is this compound, you can set up a control experiment. Prepare a cell-free medium with the same concentration of this compound that you are using in your experiments. Incubate this medium under the same conditions (e.g., 37°C, 5% CO₂). If a precipitate forms, it is likely due to the this compound or its interaction with the media components.
Troubleshooting Guide
If you observe precipitation after adding this compound to your cell culture medium, follow this troubleshooting guide.
Issue 1: Precipitate Forms Immediately After Adding this compound Stock Solution
| Potential Cause | Recommended Action |
| Localized High Concentration | Add the this compound stock solution dropwise to the medium while gently swirling or mixing. This ensures even and rapid distribution.[6] |
| Temperature Shock | Before adding to the culture medium, allow the frozen this compound stock solution to thaw completely and warm to room temperature. Pre-warming the cell culture medium to 37°C is also recommended.[6] |
| Highly Concentrated Stock Solution | Consider preparing a less concentrated stock solution of this compound. This will require adding a larger volume to your culture, so ensure this does not overly dilute your medium. |
| Improper pH of Stock Solution | Although this compound is stable over a wide pH range, ensure the pH of your stock solution is within the recommended range (5.0-7.5) if you are preparing it from powder.[7][10] |
Issue 2: Precipitate Forms Over Time During Incubation
| Potential Cause | Recommended Action |
| Concentration Exceeds Solubility Limit in Media | The solubility of this compound can be lower in complex cell culture media compared to water. You may need to determine the optimal, non-precipitating concentration for your specific medium through a solubility test. |
| pH Instability of the Culture Medium | Ensure your cell culture medium is properly buffered and that the pH remains stable throughout the incubation period. Fluctuations in pH can affect the solubility of media components, including antibiotics.[6] |
| Interaction with Media Components | Some components of serum or other supplements can interact with this compound. If using a serum-containing medium, consider reducing the serum concentration or using a different lot of serum. |
| Evaporation of Culture Medium | Evaporation can increase the concentration of all components in the medium, potentially leading to precipitation. Ensure proper humidification in your incubator and that culture vessel caps (B75204) are appropriately tightened to minimize evaporation.[8][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for use in cell culture.
Materials:
-
This compound sulfate powder
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Calculate the required amount of this compound sulfate powder to prepare a stock solution of the desired concentration (e.g., 100 mg/mL).
-
Weigh the this compound sulfate powder in a sterile conical tube.
-
Add the calculated volume of sterile water or PBS to the tube.
-
Gently vortex or swirl the tube until the powder is completely dissolved.[6]
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the this compound stock solution into a new sterile conical tube.[6]
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent contamination and degradation from repeated freeze-thaw cycles.[4]
-
Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C.[4]
Protocol 2: Determining the Maximum Practical Solubility of this compound in a Specific Cell Culture Medium
Objective: To determine the highest concentration of this compound that can be used in a specific cell culture medium without causing precipitation.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Your specific complete cell culture medium (including serum and other supplements)
-
Sterile multi-well plate (e.g., 24-well or 48-well) or sterile microcentrifuge tubes
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your complete cell culture medium. For example, you can prepare final concentrations ranging from 50 µg/mL to 1000 µg/mL.
-
Include a control well or tube containing only the cell culture medium without this compound.
-
Dispense each concentration into a separate well of the multi-well plate or into separate microcentrifuge tubes.
-
Incubate the plate or tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂).[6]
-
Visually inspect for any signs of precipitation at regular intervals (e.g., 1, 6, 12, and 24 hours) using a microscope.[6]
-
Record the highest concentration at which no precipitation is observed. This represents the maximum practical solubility of this compound in your specific experimental setup.
Data Presentation
Table 1: Solubility of this compound Sulfate
| Solvent | Reported Solubility | Reference |
| Water | Very soluble | [7] |
| Water | 100 mg/mL | [4] |
| Water | 50 mg/mL | [10] |
| PBS (pH 7.2) | Approximately 10 mg/mL | [11] |
| Ethanol | Practically insoluble | [7] |
| DMSO | Insoluble or slightly soluble | [4][12] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Reference |
| 2-8°C | Stable for 5 days | [10] |
| -20°C | 1 month | [4] |
| -80°C | 6 months | [4] |
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. powder, suitable for plant cell culture, BioReagent | Sigma-Aldrich [sigmaaldrich.com]
- 3. eqipped.com [eqipped.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. digicollections.net [digicollections.net]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. This compound SULFATE | 1263-89-4 [chemicalbook.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
Identifying and mitigating bacterial contamination in Paromomycin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating bacterial contamination during experiments involving Paromomycin.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of bacterial contamination in my cell culture treated with this compound?
A1: Even in the presence of an antibiotic like this compound, bacterial contamination can occur. Key indicators include:
-
Visual Changes in Culture Medium: A sudden increase in turbidity, making the medium appear cloudy, is a classic sign. The medium's color may also rapidly change from red to yellow due to a drop in pH caused by bacterial metabolism.[1][2][3]
-
Microscopic Examination: Under a microscope, bacteria may appear as small, dark, moving particles between your cells. Common shapes include spheres (cocci) and rods (bacilli).[1][3] They can be distinguished from cellular debris by their uniform shape and, in some cases, active, directional movement.[3]
-
Surface Film: A thin, greasy, or whitish film may appear on the surface of the culture medium.[4]
Q2: Can this compound in my culture medium interfere with the detection of bacterial contamination?
A2: this compound is a broad-spectrum aminoglycoside antibiotic effective against many Gram-positive and Gram-negative bacteria.[5] Its presence can suppress the growth of susceptible bacteria, potentially masking a low-level contamination. Resistant strains, however, can still proliferate. Therefore, it is crucial to remain vigilant for subtle signs of contamination and to perform regular, more sensitive detection methods beyond visual inspection.
Q3: What are the common sources of bacterial contamination in this compound experiments?
A3: Sources of contamination are consistent with general cell culture practices and are not unique to this compound experiments. These include:
-
Laboratory Environment: Airborne particles, aerosols generated during manipulations, and improperly sterilized equipment are major sources.[6]
-
Reagents and Media: Contaminated sera, media, or even the this compound stock solution itself can introduce bacteria.
-
Personnel: Poor aseptic technique can introduce microorganisms from skin, hair, or breath.
Q4: How should I prepare and store my this compound stock solution to ensure its sterility?
A4: To prepare a sterile this compound stock solution, dissolve the powder in a sterile solvent like water or PBS and then sterilize it by filtration through a 0.22 µm filter.[7] Store the stock solution at 2-8°C.[8] Aqueous solutions of this compound sulfate (B86663) are generally not recommended to be stored for more than one day.[9] Always prepare and handle the solution using strict aseptic techniques in a laminar flow hood.
Q5: What is Mycoplasma, and why is it a particular concern in cell cultures with this compound?
A5: Mycoplasma is a genus of small bacteria that lack a cell wall, making them resistant to common antibiotics like penicillin that target cell wall synthesis.[10] While this compound acts on the bacterial ribosome, some Mycoplasma species may still exhibit resistance. Mycoplasma contamination is particularly insidious because it often does not cause visible turbidity or pH changes in the culture medium.[10] However, it can significantly alter cell physiology, metabolism, and gene expression, compromising experimental results.[10]
Q6: What is an endotoxin (B1171834), and how can it affect my this compound experiments?
A6: Endotoxins are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, which are shed upon bacterial death and growth.[11] Even if your this compound eliminates the bacteria, the remaining endotoxins can be highly biologically active and impact your cell cultures.[6] Effects can range from altered cell growth and morphology to the induction of inflammatory responses.[1][10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Sudden yellowing and cloudiness of culture medium. | Bacterial contamination. | 1. Immediately discard the contaminated culture to prevent cross-contamination. 2. Decontaminate the biosafety cabinet and incubator. 3. Review aseptic techniques with all laboratory personnel. |
| No visible contamination, but cells are growing poorly or showing altered morphology. | Mycoplasma contamination or low-level bacterial contamination. | 1. Quarantine the suspicious culture. 2. Test for Mycoplasma using a PCR-based detection kit. 3. Perform a sterility test by plating a sample of the culture supernatant on nutrient agar. |
| Inconsistent or unexpected experimental results. | Endotoxin contamination or undetected Mycoplasma. | 1. Test all reagents, including media, serum, and this compound stock, for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. 2. Implement routine Mycoplasma testing for all cell lines. |
| Recurring contamination issues. | Contaminated reagents, equipment, or poor laboratory practice. | 1. Test all shared reagents for contamination. 2. Ensure proper sterilization of all equipment and media. 3. Reinforce strict adherence to aseptic techniques. |
Quantitative Data Summary
Table 1: Reported Cell Culture Contamination Rates
| Contaminant | Reported Contamination Rate | Reference |
|---|---|---|
| Mycoplasma | 5% - 35% | [12] |
| Mycoplasma (in the U.S.) | 11% - 15% | [6] |
| Bacteria and Fungi (over 6 years) | 5.6% | [13] |
| Mycoplasma (over 6 years) | 10.8% |[13] |
Table 2: Efficacy of Mycoplasma Elimination Agents
| Treatment Agent | Success Rate (Single Treatment) | Reference |
|---|---|---|
| Plasmocin | 78% | [12] |
| Plasmocin (with second attempt) | 84% | [12] |
| Various Antibiotics (e.g., Baytril, BM-Cyclin) | Can lead to 100% elimination when used in parallel or sequentially. |[12] |
Table 3: Acceptable Endotoxin Levels
| Application | Acceptable Endotoxin Limit | Reference |
|---|---|---|
| Medical Devices (Eluates) | < 0.5 EU/mL | |
| Medical Devices (contacting cerebrospinal fluid) | < 0.06 EU/mL | |
| Recombinant Protein Products (general safe limit) | < 1 EU/mg (< 0.1 ng/mg) | [11] |
| In Vitro Fertilization Clinics (reported to affect success) | 0.1 - 1 ng/mL |[1] |
Experimental Protocols
Protocol 1: Sterility Testing of this compound Solution by Membrane Filtration
This protocol is adapted from the United States Pharmacopeia (USP) <71> guidelines for sterility testing of antibiotics.[14][15]
Materials:
-
Membrane filtration unit
-
Sterile 0.45 µm membrane filters
-
Fluid Thioglycollate Medium (FTM)
-
Soybean-Casein Digest Medium (SCDM)
-
Sterile rinsing fluid (e.g., Fluid A)
-
This compound solution to be tested
Procedure:
-
Preparation: Aseptically assemble the membrane filtration unit with a sterile membrane filter.
-
Filtration: Filter a defined volume of the this compound solution through the membrane. The antibiotic will pass through, while any contaminating microorganisms will be retained on the filter.
-
Rinsing: Wash the membrane with a sterile rinsing fluid to remove any residual this compound that could inhibit microbial growth. The use of a low-binding filter material like polyvinylidene difluoride (PVDF) is recommended to minimize antibiotic retention.
-
Incubation: Aseptically transfer the membrane filter to a container of FTM (for anaerobic and aerobic bacteria) and another to a container of SCDM (for aerobic bacteria and fungi).
-
Observation: Incubate the FTM at 30-35°C and the SCDM at 20-25°C for at least 14 days.[16]
-
Interpretation: Observe the media for any signs of turbidity (cloudiness), which indicates microbial growth. The absence of growth indicates that the this compound solution is sterile.
Protocol 2: Mycoplasma Detection by PCR
This is a general protocol for PCR-based Mycoplasma detection.[4][17][18]
Materials:
-
Cell culture supernatant sample
-
Mycoplasma-specific primers
-
PCR master mix (containing Taq polymerase, dNTPs, and buffer)
-
Nuclease-free water
-
Positive control (Mycoplasma DNA)
-
Thermal cycler
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
Sample Preparation: Collect 100 µL of supernatant from a confluent cell culture. Heat the sample at 95°C for 5 minutes to lyse any Mycoplasma and release their DNA. Centrifuge to pellet debris and use the supernatant as the PCR template.[17]
-
PCR Reaction Setup: In a PCR tube, combine the PCR master mix, Mycoplasma-specific primers, nuclease-free water, and your sample template. Prepare a positive control with Mycoplasma DNA and a negative control with nuclease-free water instead of the sample.
-
Thermocycling: Perform PCR with an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.[4]
-
Gel Electrophoresis: Run the PCR products on an agarose gel alongside a DNA ladder.
-
Interpretation: A band of the expected size in the sample lane (corresponding to the positive control) indicates Mycoplasma contamination. The negative control should show no band.
Protocol 3: Endotoxin Detection by Limulus Amebocyte Lysate (LAL) Gel-Clot Assay
This protocol describes the qualitative LAL gel-clot method.[19][20][21]
Materials:
-
LAL reagent
-
Endotoxin-free water (LRW)
-
Control Standard Endotoxin (CSE)
-
Depyrogenated glass test tubes
-
Heating block or water bath at 37°C ± 1°C
-
Sample to be tested
Procedure:
-
Preparation: Reconstitute the LAL reagent and CSE according to the manufacturer's instructions. All glassware must be depyrogenated.
-
Controls: Prepare a series of positive controls by diluting the CSE in LRW to known concentrations. Prepare a negative control using only LRW.
-
Sample Preparation: Dilute the test sample as needed with LRW.
-
Assay: Add 100 µL of the sample, positive controls, and negative control to separate depyrogenated test tubes. Add 100 µL of the LAL reagent to each tube.
-
Incubation: Gently mix and incubate the tubes at 37°C for 60 minutes, avoiding vibration.
-
Interpretation: After incubation, carefully invert each tube 180°. A solid gel clot that remains intact indicates a positive result (endotoxin present). The absence of a solid clot is a negative result. The test is valid if the positive controls show clot formation at the labeled sensitivity and the negative control does not.
Visualizations
Caption: Workflow for initial contamination assessment.
Caption: Logical steps for mitigating a contamination event.
Caption: Comparison of detection methods for common contaminants.
References
- 1. corning.com [corning.com]
- 2. goldbio.com [goldbio.com]
- 3. Bacteria - UNC Lineberger [unclineberger.org]
- 4. abcam.com [abcam.com]
- 5. media.tghn.org [media.tghn.org]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. dkfz.de [dkfz.de]
- 8. portals.broadinstitute.org [portals.broadinstitute.org]
- 9. genscript.com [genscript.com]
- 10. abbiosciences.com [abbiosciences.com]
- 11. cellsciences.com [cellsciences.com]
- 12. Treatment of Mycoplasma Contamination in Cell Cultures with Plasmocin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. usp.org [usp.org]
- 15. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Sterility Testing by Membrane Filtration Method: Why Direct Inoculation Is Not Preferred [pharmaceuticalmicrobiologi.blogspot.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. A PCR protocol to establish standards for routine mycoplasma testing that by design detects over ninety percent of all known mycoplasma species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. matresearch.com [matresearch.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. SOP for Bacterial Endotoxin (LAL) Test | Pharmaguideline [pharmaguideline.com]
Interpreting inconsistent results in Paromomycin cell viability assays
Welcome to the technical support center for Paromomycin (B158545) cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret inconsistent results encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is an aminoglycoside antibiotic. Its primary mechanism of action is the inhibition of protein synthesis by binding to the 16S ribosomal RNA of the 30S ribosomal subunit.[1][2] This binding leads to misreading of mRNA and inhibits the translocation of the ribosome, ultimately disrupting protein production and leading to cell death in susceptible organisms.[1] Additionally, studies have shown that this compound can impact mitochondrial function by inhibiting respiration and lowering the mitochondrial membrane potential.[3][4]
Q2: Why am I seeing inconsistent IC50 values for this compound in my cell viability assays?
Inconsistent IC50 values for this compound can arise from several factors:
-
Choice of Cell Viability Assay: Different assays measure different cellular parameters. Tetrazolium-based assays (e.g., MTT, XTT) measure metabolic activity, which can be directly affected by this compound's impact on mitochondria.[3] Luminescence-based assays (e.g., CellTiter-Glo) measure ATP levels, which can also be influenced by mitochondrial dysfunction.[5][6] Assays that measure membrane integrity (e.g., Trypan Blue, LDH assay) may yield different results.[7]
-
Cell Line Variability: Different cell lines can exhibit varying intrinsic susceptibility to this compound.[8][9]
-
Experimental Conditions: Factors such as cell density, incubation time, and serum concentration in the culture medium can all influence the outcome of the assay.[10]
-
Assay Interference: this compound may directly interact with the assay reagents, leading to false-positive or false-negative results.[10]
Q3: Can components of the cell culture medium interfere with the assay?
Yes, components of the cell culture medium can interfere with cell viability assays. For example:
-
Phenol (B47542) Red: This pH indicator, common in many culture media, can have absorbance that overlaps with the formazan (B1609692) product in MTT and XTT assays, leading to high background readings.[10]
-
Serum: Components in serum can interact with both the test compound and the assay reagents, potentially affecting the results.[10]
-
Reducing Agents: The presence of reducing agents in the medium can lead to non-enzymatic reduction of the tetrazolium salts, resulting in a false-positive signal.
Troubleshooting Guides
Issue 1: High Background Absorbance in Control Wells (No Cells)
High background absorbance can significantly skew your results. Here’s a guide to troubleshooting this issue.
| Potential Cause | Recommended Solution |
| Direct reduction of assay reagent by this compound | Perform a cell-free assay by adding this compound to the medium with the assay reagent. If a color/signal change occurs, this compound is directly interacting with the reagent. Consider an alternative viability assay.[10] |
| Contamination of medium or reagents | Use fresh, sterile medium and reagents. Ensure aseptic technique during the experiment.[11] |
| Interference from medium components (e.g., Phenol Red) | Use phenol red-free medium during the assay incubation period.[10] |
Issue 2: Inconsistent Readings Between Replicate Wells
| Potential Cause | Recommended Solution |
| Uneven cell plating | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting. Consider using a multichannel pipette for more consistent dispensing.[12] |
| Edge effects | Avoid using the outermost wells of the 96-well plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[10] |
| Incomplete solubilization of formazan crystals (MTT assay) | Ensure complete dissolution of the formazan crystals by using a sufficient volume of a suitable solubilization solvent (e.g., DMSO, acidified isopropanol). Gentle agitation on an orbital shaker can aid in dissolution.[10] |
| Pipetting errors | Calibrate and use your pipettes correctly. Ensure you are using the appropriate pipette for the volume being dispensed. |
Issue 3: Discrepancy Between Different Viability Assays
Observing conflicting results between different assay types is a common challenge.
| Potential Cause | Recommended Solution |
| Different cellular parameters being measured | This compound's effect on mitochondrial function may lead to a decrease in metabolic activity (measured by MTT/XTT) before loss of membrane integrity (measured by Trypan Blue).[3][7] Corroborate your findings with an orthogonal assay that measures a different cellular endpoint. |
| Timing of the assay | The time point at which you perform the assay is critical. A decrease in metabolic activity may be an early event, while cell death may occur later. Perform a time-course experiment to determine the optimal endpoint for your specific cell line and treatment.[13][14] |
| Off-target effects of this compound | This compound may have off-target effects that influence one assay more than another.[15] Research the known off-target effects of this compound on your cell type of interest. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the culture medium and add 100 µL of fresh, serum-free, phenol red-free medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to formazan crystals.[16]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions and should be adapted as needed.
-
Plate Equilibration: After the treatment period, equilibrate the 96-well plate and its contents to room temperature for approximately 30 minutes.
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Visualizations
Caption: this compound's dual mechanism impacting protein synthesis and mitochondrial function.
Caption: A logical workflow for troubleshooting inconsistent cell viability assay results.
References
- 1. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. In vivo interference of this compound with mitochondrial activity of Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: uptake and resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. Activity of this compound against Leishmania amazonensis: Direct correlation between susceptibility in vitro and the treatment outcome in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of this compound against Leishmania amazonensis: Direct correlation between susceptibility in vitro and the treatment outcome in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. researchgate.net [researchgate.net]
- 13. Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
Validation & Comparative
Comparative Analysis of Paromomycin and Neomycin on Bacterial Protein Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals detailing the mechanisms, quantitative effects, and experimental evaluation of Paromomycin (B158545) and Neomycin.
This guide presents a detailed comparative analysis of this compound and Neomycin, two closely related aminoglycoside antibiotics, focusing on their inhibitory effects on bacterial protein synthesis. Both antibiotics are crucial tools in research and have clinical applications, making a nuanced understanding of their mechanisms essential for drug development and antimicrobial resistance studies.
Mechanism of Action: Targeting the Ribosomal A-Site
This compound and Neomycin belong to the neomycin-class of aminoglycosides and share a primary mechanism of action: the disruption of bacterial protein synthesis.[1][2] They exert their effects by binding with high affinity to the aminoacyl-tRNA site (A-site) within the 16S ribosomal RNA (rRNA) of the bacterial 30S ribosomal subunit.[1][3][4][5][6]
Structural Similarities and Differences: this compound and Neomycin are structurally almost identical. Both possess a central 2-deoxystreptamine (B1221613) (2-DOS) ring (Ring II) and three additional amino sugar rings. The only difference is the substituent at the 6' position of Ring I: Neomycin has an amino group (-NH2), whereas this compound has a hydroxyl group (-OH).[1][5] This seemingly minor difference can influence their binding affinity and biological activity.
Consequences of A-Site Binding: The binding of either antibiotic to the A-site induces a critical conformational change in the ribosome.[1][5] Specifically, it causes two conserved adenine (B156593) residues (A1492 and A1493) to flip out from their helical stack.[1] This distortion of the A-site has two primary consequences:
-
Codon Misreading: The altered conformation of the A-site disrupts the fidelity of the decoding process. It allows for the binding of near-cognate aminoacyl-tRNAs, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[5] This results in the synthesis of non-functional or toxic proteins.
-
Inhibition of Translocation: The presence of the antibiotic in the A-site can physically hinder the movement of the ribosome along the mRNA template, a process known as translocation.[7] This stalls protein synthesis altogether.
In addition to these primary effects on translation, both this compound and Neomycin have been shown to inhibit the assembly of the 30S ribosomal subunit itself, presenting a secondary mechanism of action.[3][5][6]
Quantitative Comparison
While their mechanisms are similar, the potency of this compound and Neomycin can differ. The following table summarizes key quantitative data from studies on E. coli and S. aureus. These values represent the concentration of the antibiotic required to inhibit a biological process by 50% (IC50) or the concentration required to inhibit the growth of the bacteria (MIC).
| Parameter | Organism | This compound | Neomycin | Reference |
| Protein Synthesis IC50 | S. aureus | 1.25 µg/mL | 2.5 µg/mL | [3][6] |
| Cell Viability IC50 | E. coli | 1.6 µg/mL | 2.0 µg/mL | [5] |
| Cell Viability IC50 | S. aureus | 2.0 µg/mL | 2.0 µg/mL | [3][6] |
| Minimum Inhibitory Conc. (MIC) | E. coli | 10 µg/mL | 15 µg/mL | [5] |
| MIC50 (Carbapenem-Resistant Enterobacteriaceae) | Various | 4 µg/mL | 8 µg/mL | [8] |
Note: IC50 and MIC values can vary based on the bacterial strain and experimental conditions.
Based on the data, this compound shows slightly greater potency in inhibiting protein synthesis in S. aureus and has a lower MIC50 against a collection of resistant Enterobacteriaceae.[3][8] However, both drugs exhibit comparable IC50 values for inhibiting cell viability in both E. coli and S. aureus.[3][5][6]
Experimental Protocols
The quantitative data presented above are typically derived from standardized microbiological and biochemical assays. Below is a detailed methodology for a common experiment used to determine the effect of these antibiotics on protein synthesis.
Protocol: In Vitro Protein Synthesis Inhibition Assay (Cell-Free Translation System)
This assay measures the extent to which an antibiotic inhibits the synthesis of a reporter protein in a cell-free extract derived from bacteria (e.g., E. coli S30 extract).
1. Preparation of S30 Cell-Free Extract: a. Grow E. coli cells (e.g., strain MRE600) to mid-log phase. b. Harvest cells by centrifugation and wash them with a buffer containing Tris-HCl, Mg(OAc)2, KCl, and DTT. c. Lyse the cells using a French press or sonication. d. Centrifuge the lysate at 30,000 x g to pellet cell debris. The supernatant is the S30 extract. e. Pre-incubate the S30 extract to degrade endogenous mRNA and amino acids. f. Dialyze the extract against a suitable buffer and store at -80°C.
2. Reaction Setup: a. Prepare a master mix containing:
- S30 extract
- Buffer (Tris-HCl, KCl, Mg(OAc)2)
- Energy source (ATP, GTP)
- An amino acid mixture lacking one specific amino acid (e.g., methionine).
- A radiolabeled amino acid (e.g., [³⁵S]-Methionine).
- A template mRNA (e.g., encoding luciferase or chloramphenicol (B1208) acetyltransferase). b. Aliquot the master mix into reaction tubes. c. Add varying concentrations of this compound or Neomycin (or a vehicle control) to the tubes.
3. Incubation and Measurement: a. Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes). b. Stop the reaction by adding a strong base (e.g., NaOH) to hydrolyze the tRNA from the newly synthesized polypeptides. c. Precipitate the proteins using trichloroacetic acid (TCA). d. Collect the precipitated protein on a filter membrane by vacuum filtration. e. Wash the filter to remove unincorporated radiolabeled amino acids. f. Measure the radioactivity on the filter using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of protein synthesized.
4. Data Analysis: a. Plot the measured CPM against the logarithm of the antibiotic concentration. b. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the antibiotic that reduces protein synthesis by 50% compared to the control.
Summary and Conclusion
This compound and Neomycin are potent inhibitors of bacterial protein synthesis that target the ribosomal A-site. Their near-identical structures result in a shared mechanism of action, primarily causing codon misreading and translocation inhibition. Quantitative data suggest subtle differences in their potency, with this compound showing a slight advantage in some studies, particularly against certain resistant strains.[3][8] The choice between these two aminoglycosides in a research context may depend on the specific bacterial species, resistance profile, and experimental objectives. The provided experimental protocol offers a robust framework for further comparative studies to elucidate the nuanced differences between these and other protein synthesis inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Neomycin and this compound inhibit 30S ribosomal subunit assembly in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. 30S Ribosomal Subunit Assembly Is a Target for Inhibition by Aminoglycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Binding of neomycin-class aminoglycoside antibiotics to the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Activity of Neomycin, Streptomycin, this compound and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Combination of Paromomycin and Miltefosine Demonstrates Indifferent Effect Against Leishmania
A comprehensive analysis of in vitro studies reveals that the combination of Paromomycin and Miltefosine exhibits an indifferent, or additive, effect against Leishmania parasites. This finding contrasts with in vivo studies where the combination has shown enhanced efficacy, suggesting that host-mediated factors may play a crucial role in the therapeutic outcome. This guide provides a detailed comparison of the in vitro performance of this drug combination, supported by experimental data and protocols for researchers in drug development.
The treatment of leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant challenge due to drug toxicity and emerging resistance. Combination therapy is a promising strategy to enhance efficacy, reduce treatment duration, and delay the development of resistance. This report focuses on the in vitro interaction between two key antileishmanial drugs: this compound, an aminoglycoside antibiotic, and Miltefosine, an alkylphosphocholine compound.
Quantitative Analysis of In Vitro Drug Interaction
The interaction between this compound and Miltefosine has been quantitatively assessed using the Fractional Inhibitory Concentration Index (FICI), a standard measure for evaluating drug synergy. In vitro studies have consistently reported an "indifferent" interaction, indicating that the combined effect of the two drugs is merely additive.
A key study assessing this combination against Leishmania donovani amastigotes, the clinically relevant stage of the parasite residing within host macrophages, reported mean Sum of Fractional Inhibitory Concentrations (ΣFICs) ranging from 0.79 to 0.93 at the 50% effective concentration (EC50) and 0.77 to 1.35 at the 90% effective concentration (EC90)[1]. An FICI value between 0.5 and 4.0 is generally considered to represent an indifferent or additive interaction.
| Leishmania Stage | Interaction Metric | Value Range | Interpretation | Reference |
| Amastigote | Mean ΣFIC at EC50 | 0.79 - 0.93 | Indifferent | [1] |
| Amastigote | Mean ΣFIC at EC90 | 0.77 - 1.35 | Indifferent | [1] |
Table 1: Summary of in vitro interaction data for this compound and Miltefosine against Leishmania donovani.
Experimental Protocols
The following is a synthesized protocol for determining the in vitro synergistic effect of drug combinations against intracellular Leishmania amastigotes using a checkerboard assay and isobologram analysis. This protocol is based on methodologies described in several peer-reviewed publications[2][3][4][5][6].
I. Cell Culture and Parasite Maintenance
-
Macrophage Culture: Human monocytic cell lines, such as THP-1, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Macrophage Differentiation: To obtain adherent macrophages, THP-1 monocytes are differentiated by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 48-72 hours.
-
Leishmania Culture: Leishmania promastigotes are cultured in M199 medium supplemented with 20% FBS and antibiotics at 26°C. Stationary-phase promastigotes are used for macrophage infection.
II. In Vitro Infection of Macrophages
-
Differentiated THP-1 macrophages are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Stationary-phase Leishmania promastigotes are added to the macrophage monolayer at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).
-
The co-culture is incubated for 24 hours at 37°C to allow for phagocytosis of the promastigotes and their transformation into intracellular amastigotes.
-
Non-phagocytosed promastigotes are removed by washing the wells with pre-warmed RPMI-1640 medium.
III. Drug Combination Assay (Checkerboard Method)
-
Stock solutions of this compound and Miltefosine are prepared in an appropriate solvent (e.g., sterile water or DMSO).
-
A two-dimensional checkerboard a ssay is set up in the 96-well plates containing the infected macrophages. Serial dilutions of this compound are added to the wells along the x-axis, and serial dilutions of Miltefosine are added along the y-axis.
-
Each plate includes control wells with untreated infected macrophages (negative control) and wells with a known antileishmanial drug (positive control).
-
The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
IV. Quantification of Parasite Load and Data Analysis
-
After incubation, the supernatant is removed, and the cells are fixed with methanol (B129727) and stained with Giemsa.
-
The number of intracellular amastigotes per 100 macrophages is determined by light microscopy.
-
The 50% inhibitory concentration (IC50) for each drug alone and for each combination is calculated.
-
The Fractional Inhibitory Concentration (FIC) for each drug in the combination is calculated as follows:
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
-
The FIC Index (FICI) is calculated by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
The interaction is interpreted as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference (Additive)
-
FICI > 4.0: Antagonism
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for in vitro drug synergy testing against intracellular Leishmania.
Mechanistic Insights into the Indifferent Interaction
The observed indifferent in vitro interaction between this compound and Miltefosine can be understood by examining their distinct mechanisms of action.
-
This compound: This aminoglycoside antibiotic primarily targets the parasite's ribosomes, inhibiting protein synthesis. It binds to the 30S ribosomal subunit, leading to the accumulation of abnormal initiation complexes and ultimately disrupting protein translation[2][5][6][7][8].
-
Miltefosine: Miltefosine has a more pleiotropic mechanism of action. It is known to disrupt the parasite's calcium homeostasis, impair the function of acidocalcisomes (calcium storage organelles), and inhibit mitochondrial cytochrome c oxidase, leading to mitochondrial dysfunction and apoptosis-like cell death[1][3][4][9][10].
Given that these two drugs target fundamentally different cellular processes—protein synthesis and ion homeostasis/mitochondrial function—it is plausible that their combined effect in a simplified in vitro system is additive rather than synergistic. There is no evidence to suggest that the action of one drug potentiates the other at a cellular level.
Caption: Distinct mechanisms of action of this compound and Miltefosine on Leishmania.
References
- 1. benchchem.com [benchchem.com]
- 2. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line [jove.com]
- 4. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Drug Susceptibility of a Leishmania (Leishmania) infantum Isolate from a Visceral Leishmaniasis Pediatric Patient after Multiple Relapses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. [PDF] A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line | Semantic Scholar [semanticscholar.org]
- 9. A Replicative In Vitro Assay for Drug Discovery against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Liposomal Paromomycin: A Superior Delivery System for Leishmaniasis Treatment
A comparative analysis of liposomal paromomycin (B158545) and free this compound solution reveals enhanced efficacy of the liposomal formulation in treating leishmaniasis. Experimental data from both in vitro and in vivo studies demonstrate that encapsulating this compound within liposomes improves its delivery, leading to increased antileishmanial activity and better therapeutic outcomes.
Liposomal delivery systems offer a promising strategy to overcome the limitations of conventional chemotherapy for leishmaniasis, a parasitic disease with a spectrum of clinical manifestations. This compound, an aminoglycoside antibiotic, is a known antileishmanial agent, but its efficacy can be hampered by poor penetration into the skin and systemic toxicity. Encapsulating this compound in liposomes has been shown to enhance its therapeutic index by increasing drug concentration at the site of infection while minimizing systemic exposure. This guide provides a detailed comparison of the efficacy of liposomal this compound versus the free drug solution, supported by experimental data and detailed methodologies.
In Vitro Efficacy: Enhanced Parasite Inhibition
Studies comparing the in vitro activity of liposomal this compound and free this compound solution against Leishmania parasites consistently show the superiority of the liposomal formulation.
| Formulation | Target Stage | 50% Effective Dose (ED50) (µg/mL) | Fold Increase in Efficacy |
| Liposomal this compound (10% PM) | L. major promastigotes | 65.32 ± 7.57 | ~3-4 times more effective[1][2] |
| Liposomal this compound (15% PM) | L. major promastigotes | 59.73 ± 6.27 | ~3-4 times more effective[1][2] |
| Free this compound Solution | L. major promastigotes | Not specified, but liposomal form is 3-4x more effective | - |
| Liposomal this compound (10% PM) | L. major amastigotes | 24.64 ± 1.51 | ~3-4 times more effective[2][3] |
| Liposomal this compound (15% PM) | L. major amastigotes | 26.44 ± 1.89 | ~3-4 times more effective[2][3] |
| Free this compound Solution | L. major amastigotes | Not specified, but liposomal form is 3-4x more effective | - |
These results indicate that liposomal encapsulation significantly enhances the ability of this compound to kill both the promastigote (insect stage) and, more importantly, the amastigote (intracellular stage in macrophages) forms of the parasite.
In Vitro Skin Permeation: Improved Drug Delivery
For the treatment of cutaneous leishmaniasis, effective drug penetration into the skin is crucial. Liposomal formulations of this compound have demonstrated significantly enhanced skin permeation and retention compared to the free drug solution.
| Formulation | Skin Model | % of Applied Dose Penetrated | % of Applied Dose Retained in Skin |
| Liposomal this compound (PC) | Stripped Pig Skin | 7.2 ± 0.2% | Not specified |
| Liposomal this compound (PC/Chol) | Stripped Pig Skin | 4.8 ± 0.2% | Not specified |
| Free this compound Solution | Stripped Pig Skin | 1.9 ± 0.1% | Not specified |
| Liposomal this compound (10% PM) | Mouse Skin | 14.40 ± 2.42% | 61.14 ± 4.22% |
| Liposomal this compound (15% PM) | Mouse Skin | 16.92 ± 0.36% | 65.25 ± 1.48% |
The data clearly shows that liposomes act as effective carriers, facilitating the delivery of this compound through and into the skin, which is a key factor for its enhanced topical efficacy.[4][5][6]
In Vivo Efficacy: Superior Therapeutic Outcomes in Animal Models
The enhanced in vitro performance of liposomal this compound translates to improved efficacy in animal models of both cutaneous and visceral leishmaniasis.
Cutaneous Leishmaniasis
In a study using BALB/c mice infected with Leishmania major, topical application of liposomal this compound resulted in a significant reduction in lesion size compared to control groups.[3] Mice treated with liposomal formulations containing 10% or 15% this compound (Lip-PM-10 and Lip-PM-15) showed a significantly smaller lesion size (P < 0.001) than mice treated with empty liposomes or phosphate-buffered saline (PBS).[3] Notably, all mice treated with the liposomal this compound formulations were completely cured eight weeks after the start of treatment.[3]
Visceral Leishmaniasis
For visceral leishmaniasis, a systemic and often fatal form of the disease, liposomal this compound has also shown significant advantages. In a murine model, a single-shot delivery of this compound associated with stearylamine-bearing phosphatidylcholine (PC-SA) liposomes achieved 88% to 98% parasite clearance from the bone marrow, liver, and spleen.[7] Furthermore, this liposomal formulation demonstrated a prophylactic effect, reducing the parasite burden by 80.6% in the liver and 92.54% in the spleen when administered prior to infection.[7] In contrast, free this compound was significantly less effective in suppressing the parasite burden.[7]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.
Liposome Preparation (Fusion Method)
Liposomes containing this compound sulfate (B86663) can be prepared using the fusion method.[2][3]
Caption: Liposome preparation by the fusion method.
In Vitro Skin Permeation Study (Franz Diffusion Cell)
The in vitro skin permeation of this compound from different formulations is typically evaluated using Franz diffusion cells.[1][3]
Caption: In vitro skin permeation study workflow.
In Vivo Efficacy Study in BALB/c Mice (Cutaneous Leishmaniasis)
The therapeutic efficacy of topical formulations is assessed in an established mouse model of cutaneous leishmaniasis.[3][4]
Caption: In vivo efficacy study workflow for cutaneous leishmaniasis.
Conclusion
The collective evidence from in vitro and in vivo studies strongly supports the superior efficacy of liposomal this compound compared to the free drug solution for the treatment of leishmaniasis. The liposomal formulation enhances the delivery of this compound to the target sites, whether it be the skin in cutaneous leishmaniasis or the internal organs in visceral leishmaniasis. This targeted delivery leads to increased antileishmanial activity, improved therapeutic outcomes, and the potential for reduced systemic toxicity. These findings highlight the significant potential of liposomal this compound as a more effective therapeutic strategy in the fight against this neglected tropical disease.
References
- 1. Effect of Topical Liposomes Containing this compound Sulfate in the Course of Leishmania major Infection in Susceptible BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Effect of topical liposomes containing this compound sulfate in the course of Leishmania major infection in susceptible BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical delivery and in vivo antileishmanial activity of this compound-loaded liposomes for treatment of cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Topical delivery and in vivo antileishmanial activity of this compound-loaded liposomes for treatment of cutaneous leishmaniasis (2009) | Guilherme Carneiro | 56 Citations [scispace.com]
- 7. journals.asm.org [journals.asm.org]
Validating a New HPLC-ELSD Method for Paromomycin Impurity Profiling: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a comprehensive comparison of a new High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) method for the impurity profiling of Paromomycin (B158545), a critical aminoglycoside antibiotic. We present supporting experimental data and a detailed comparison with alternative analytical techniques.
This compound is a broad-spectrum antibiotic used to treat various intestinal infections.[1][2][3] Due to its complex production process, it can contain several related impurities that must be carefully monitored to ensure its safety and efficacy.[2] As this compound and its impurities lack a UV-absorbing chromophore, traditional HPLC with UV detection is not suitable without derivatization, a process that can be time-consuming and introduce variability.[4] The presented HPLC-ELSD method offers a direct and robust alternative for the separation and quantification of this compound and its impurities.[5][6]
Experimental Workflow Overview
The following diagram illustrates the general workflow for the analysis of this compound impurities using the validated HPLC-ELSD method.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. This compound SULFATE | 1263-89-4 [chemicalbook.com]
- 4. Development and Validation of A Liquid Chromatography Method For The Analysis of this compound Sulfate and Its Impurities 2155 9872.1000102 | PDF | High Performance Liquid Chromatography | Mass Spectrometry [scribd.com]
- 5. omicsonline.org [omicsonline.org]
- 6. researchgate.net [researchgate.net]
Delaying Drug Resistance: An Evaluation of Paromomycin Combination Therapy
For Immediate Release
In the ongoing battle against antimicrobial resistance, the strategic use of combination therapies is paramount to preserving the efficacy of existing drugs. This guide provides a comprehensive evaluation of paromomycin (B158545) combination therapies, offering researchers, scientists, and drug development professionals a comparative analysis of their potential to delay the onset of drug resistance. This document synthesizes experimental data on the efficacy of this compound combinations against visceral leishmaniasis and multidrug-resistant bacteria, details the experimental protocols used in these studies, and visually represents the underlying biological pathways and experimental workflows.
Combating Resistance in Visceral Leishmaniasis
This compound, an aminoglycoside antibiotic, is a crucial component of the therapeutic arsenal (B13267) against visceral leishmaniasis (VL), a parasitic disease caused by Leishmania species. However, the threat of drug resistance necessitates the exploration of combination therapies. Clinical and preclinical studies have demonstrated that combining this compound with other antileishmanial agents, such as miltefosine (B1683995) and sodium stibogluconate (B12781985), can enhance efficacy and potentially curtail the development of resistance.
In Vivo Efficacy of this compound Combination Therapy for Visceral Leishmaniasis
The following table summarizes the efficacy of various this compound combination therapies in animal models and clinical trials for visceral leishmaniasis. The data highlights the significant reduction in parasite burden and improved cure rates compared to monotherapy.
| Combination Therapy | Organism | Model | Dosage and Duration | Efficacy (Parasite Burden Reduction / Cure Rate) | Reference |
| This compound + Miltefosine | Leishmania infantum | Hamster | This compound (150 mg/kg/day) + Miltefosine (20 mg/kg/day) for 5 days | >99% reduction in liver and spleen; >98% in bone marrow | [1] |
| This compound + Sodium Stibogluconate (SSG) | Leishmania donovani | Human (Clinical Trial) | This compound (12 or 18 mg/kg/day) + SSG (20 mg/kg/day) for 21 days | 92.3% - 93.8% final cure rate (compared to 53.1% for SSG alone) | [2] |
| This compound + Stearylamine-Liposomes | Leishmania donovani | BALB/c Mice | Single low-dose treatment | Remarkable synergistic activity towards cure and prophylaxis | [3][4] |
Synergistic Effects Against Multidrug-Resistant Bacteria
The utility of this compound extends beyond parasitic infections. Recent studies have investigated its potential in combination with other antibiotics to combat multidrug-resistant (MDR) bacteria. The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify these interactions, with a value of ≤ 0.5 indicating synergy.
In Vitro Synergy of this compound Combinations Against MDR Bacteria
The table below presents the Minimum Inhibitory Concentrations (MICs) of this compound alone and in combination with other antibiotics, along with the calculated FIC index, against various MDR bacterial strains. These results demonstrate the synergistic potential of this compound in overcoming bacterial resistance.[4][5][6]
| Organism | Antibiotic Combination | MIC of this compound Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Second Antibiotic Alone (µg/mL) | MIC of Second Antibiotic in Combination (µg/mL) | FIC Index | Interaction |
| P. aeruginosa (PS4) | This compound + Ceftriaxone | 128 | 32 | 64 | 16 | 0.5 | Synergy |
| P. aeruginosa (PS25) | This compound + Ciprofloxacin | 256 | 64 | 128 | 32 | 0.5 | Synergy |
| K. pneumoniae (KP13) | This compound + Ampicillin/Sulbactam | 512 | 128 | 256 | 64 | 0.5 | Synergy |
| E. coli (EC10) | This compound + Azithromycin | 64 | 16 | 32 | 8 | 0.5 | Synergy |
| MRSA (S36) | This compound + Clindamycin | 32 | 8 | 16 | 4 | 0.5 | Synergy |
| MSSA (S41) | This compound + Doxycycline | 16 | 4 | 8 | 2 | 0.5 | Synergy |
Mechanisms of this compound Resistance and the Role of Combination Therapy
Understanding the molecular mechanisms underlying this compound resistance is crucial for designing effective combination therapies. In Leishmania, resistance is often multifactorial, involving reduced drug accumulation and increased drug efflux.
A key mechanism of this compound resistance in Leishmania involves the upregulation of ATP-binding cassette (ABC) transporters, such as Multidrug Resistance Protein 1 (MDR1) and MRPA.[2] These transporters actively pump the drug out of the parasite's cell, reducing its intracellular concentration and thereby its efficacy. Another contributing factor is an alteration in the fluidity of the parasite's cell membrane, which can also hinder drug uptake.[7]
Combination therapies can counteract these resistance mechanisms. For instance, some compounds can inhibit the function of ABC transporters, restoring the susceptibility of resistant parasites to this compound.[4] Furthermore, by using drugs with different mechanisms of action, combination therapies can attack the parasite on multiple fronts, making it more difficult for resistance to emerge.
Caption: this compound resistance pathway in Leishmania.
Experimental Protocols
To ensure the reproducibility and validation of the cited data, this section provides detailed methodologies for the key experiments.
Checkerboard Microdilution Assay for Synergy Testing
This in vitro method is used to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations against bacteria.
Caption: Workflow for the checkerboard microdilution assay.
Detailed Protocol:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic. A series of two-fold dilutions of each antibiotic is then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Plate Setup: In a 96-well microtiter plate, dispense 50 µL of the growth medium into each well. Then, 50 µL of each dilution of Antibiotic A is added to the wells of each row, and 50 µL of each dilution of Antibiotic B is added to the wells of each column, creating a matrix of antibiotic combinations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) and FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone).
-
Interpretation: The interaction is classified as synergistic if the FIC index is ≤ 0.5, additive if > 0.5 to ≤ 1, indifferent if > 1 to ≤ 4, and antagonistic if > 4.[8][9]
In Vivo Efficacy Testing in a Hamster Model of Visceral Leishmaniasis
The golden hamster is a well-established animal model for visceral leishmaniasis as it mimics the progressive nature of the human disease.
Caption: Workflow for in vivo efficacy testing in a hamster model.
Detailed Protocol:
-
Infection: Golden hamsters are infected with Leishmania donovani promastigotes, typically via intracardiac or intraperitoneal injection.
-
Establishment of Infection: The infection is allowed to progress for a period of several weeks to establish a systemic infection with significant parasite burdens in the spleen, liver, and bone marrow.
-
Treatment: Animals are randomized into different treatment groups: a control group receiving the vehicle, a group receiving this compound monotherapy, and groups receiving the combination therapies being evaluated. The drugs are administered at specified doses and for a defined duration.
-
Monitoring: Throughout the treatment period, animals are monitored for clinical signs of disease, such as weight loss and hepatosplenomegaly.
-
Euthanasia and Parasite Quantification: At the end of the study, the animals are euthanized, and the spleen, liver, and bone marrow are aseptically removed. The parasite burden in these organs is quantified using methods such as the limiting dilution assay or quantitative polymerase chain reaction (qPCR).
-
Data Analysis: The parasite loads in the different treatment groups are compared to the control group to determine the efficacy of the treatments. A significant reduction in parasite burden in the combination therapy group compared to the monotherapy and control groups indicates a beneficial effect.[2][3][10]
Conclusion
The evidence presented in this guide strongly supports the use of this compound in combination with other antimicrobial agents to enhance therapeutic efficacy and delay the emergence of drug resistance. In the context of visceral leishmaniasis, combinations with miltefosine and sodium stibogluconate have shown superior cure rates compared to monotherapies. For multidrug-resistant bacterial infections, this compound exhibits significant synergistic effects with a range of antibiotics, highlighting its potential to rejuvenate our antibiotic arsenal. Further research and clinical trials are warranted to optimize dosing regimens and to explore novel this compound combinations to combat the growing threat of antimicrobial resistance.
References
- 1. This compound: uptake and resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syrian Hamster as an Advanced Experimental Model for Visceral Leishmaniasis | Springer Nature Experiments [experiments.springernature.com]
- 3. Syrian Hamster as an Advanced Experimental Model for Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound production from Streptomyces rimosus NRRL 2455: statistical optimization and new synergistic antibiotic combinations against multidrug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound production from Streptomyces rimosus NRRL 2455: statistical optimization and new synergistic antibiotic combinations against multidrug resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. emerypharma.com [emerypharma.com]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Checkerboard Microdilution Assay | PDF | Microbiology | Clinical Pathology [scribd.com]
Assessing the Therapeutic Index of Paromomycin: A Comparative Guide for Researchers
An essential tool for researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the therapeutic index of the aminoglycoside antibiotic Paromomycin (B158545) across various host cell lines. By summarizing key experimental data on its efficacy against several pathogens and its cytotoxicity towards host cells, this document aims to facilitate an objective assessment of this compound's therapeutic potential.
This compound is an antibiotic with a broad spectrum of activity against bacteria and several protozoan parasites.[1][2] Its primary mechanism of action involves the inhibition of protein synthesis in susceptible organisms by binding to the 16S ribosomal RNA of the 30S ribosomal subunit.[3][4] This interference with the translational process leads to the production of defective proteins and ultimately cell death.[5] While effective against pathogens, the clinical utility of any antimicrobial agent is contingent upon its therapeutic index—a measure of its safety, defined by the ratio of its toxicity to its therapeutic efficacy. A higher therapeutic index indicates a wider margin of safety for the host.
Quantitative Assessment of this compound's Efficacy and Cytotoxicity
The therapeutic index of this compound varies depending on the target pathogen and the host cell type. The following tables summarize the available quantitative data on its efficacy (EC50/IC50) against various pathogens and its cytotoxicity (CC50) in different host cell lines.
| Pathogen | EC50/IC50 (µM) | Host Cell/Assay Condition | Reference |
| Leishmania amazonensis (amastigotes, clinical isolate) | 0.54 | Bone Marrow-Derived Macrophages (murine) | [3] |
| Leishmania amazonensis (amastigotes, reference strain) | 61 | Bone Marrow-Derived Macrophages (murine) | [3] |
| Leishmania donovani (promastigotes) | 50 ± 2.5 | In vitro culture | [6] |
| Leishmania donovani (amastigotes) | 8 ± 3.2 | Intracellular in macrophages | [6] |
| Cryptosporidium parvum | ~1923 (1184 mg/L) | Madin-Darby Canine Kidney (MDCK) cells | [3] |
| Cryptosporidium parvum | High IC50 values | Human Ileocecal Adenocarcinoma (HCT-8) cells | [7] |
| Entamoeba histolytica | ~173 (106.5 µg/mL) | In vitro culture | [7] |
| Giardia lamblia | >100 | In vitro culture | [3] |
| Host Cell Line | Cell Type | CC50 (µM) | Exposure Time | Reference |
| Bone Marrow-Derived Macrophages (BMDM) | Murine Macrophages | 962.4 ± 65.1 | 48 hours | [3] |
| Bone Marrow-Derived Macrophages (BMDM) | Murine Macrophages | 536.6 ± 27.1 | 72 hours | [3] |
| Madin-Darby Canine Kidney (MDCK) | Canine Kidney Epithelial | Non-cytotoxic at concentrations up to 5x EC50 against C. parvum | Not specified | [3] |
| Porcine Intestinal Epithelial (IPEC-J2) | Porcine Intestinal Epithelial | Non-cytotoxic at 30 µg/mL (~48.7 µM) | 24 hours | [8] |
| HeLa | Human Cervical Cancer | Inherently resistant | Not applicable | [6] |
| Caco-2 | Human Colonic Adenocarcinoma | Low permeability, no CC50 value reported | Not applicable | [3] |
Understanding the Selectivity of this compound
The data reveals that this compound exhibits a promising therapeutic index, particularly against Leishmania species. For instance, the selectivity index (SI), calculated as the ratio of CC50 in host cells to the EC50 against the parasite, is remarkably high for the clinical isolate of L. amazonensis (SI = 993.7), indicating a wide therapeutic window in this context.[3] In contrast, the reference strain of the same parasite shows a much lower SI of 8.6.[3] This highlights the importance of considering strain-dependent variations in susceptibility.
Studies have shown that this compound has a low toxicity profile in mammalian cells.[9] This selectivity is attributed to its preferential binding to the ribosomal decoding site of the parasite's RNA over that of mammalian cells.[10] This differential effect on protein synthesis explains its therapeutic efficacy as an anti-leishmanial agent.[10] Furthermore, one study demonstrated that this compound did not cause significant inhibition of protein synthesis in Caco-2 human intestinal cells.
Experimental Methodologies
The determination of the therapeutic index of this compound relies on standardized in vitro assays to measure both its efficacy against pathogens and its toxicity to host cells.
Cytotoxicity Assays (e.g., MTT Assay)
The 50% cytotoxic concentration (CC50) of this compound in various host cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Detailed Protocol for MTT Assay:
-
Cell Seeding: Host cells are seeded into 96-well plates at a predetermined density and allowed to adhere and proliferate for 24 hours.
-
Compound Exposure: The cells are then treated with a range of concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, an MTT solution is added to each well. Metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are then dissolved using a solubilization solution (e.g., DMSO or an acidified SDS solution).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the CC50 value is determined by plotting cell viability against the logarithm of the drug concentration.
Anti-parasitic Activity Assays
The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of this compound against various pathogens is determined using specific assays tailored to the organism.
Example Protocol for Anti-leishmanial Activity (Amastigote Stage):
-
Macrophage Infection: A monolayer of host macrophages (e.g., bone marrow-derived macrophages) is infected with the promastigote stage of Leishmania. The promastigotes then differentiate into the intracellular amastigote form.
-
Drug Treatment: The infected macrophages are treated with different concentrations of this compound.
-
Incubation: The treated cells are incubated for a period that allows for parasite replication within the host cells (e.g., 72 hours).
-
Microscopic Evaluation: After incubation, the cells are fixed and stained (e.g., with Giemsa stain). The number of amastigotes per macrophage is counted under a microscope.
-
EC50 Calculation: The percentage of infection or the number of amastigotes is plotted against the drug concentration to determine the EC50 value.
This compound's Impact on Host Cell Signaling
Beyond direct cytotoxicity, understanding how this compound interacts with host cell signaling pathways is crucial for a complete safety assessment. While this compound's primary target is the parasite's ribosome, some studies suggest potential off-target effects on host cells.
One recent study has indicated that this compound may modulate signaling pathways in human glioblastoma cells by targeting HDAC1-mediated SUMOylation and influencing the translocation of the Insulin-like Growth Factor 1 Receptor (IGF1R).[11] This finding suggests that this compound could have effects on host cell processes beyond protein synthesis, although the relevance of this to non-cancerous host cells requires further investigation.
It is well-established that many pathogens manipulate host cell signaling pathways, such as the MAPK and NF-κB pathways, to promote their survival and replication. While direct modulation of these pathways by this compound in host cells is not extensively documented, its impact on the pathogen could indirectly influence these host signaling cascades.
Conclusion
This comparative guide consolidates available data on the therapeutic index of this compound, highlighting its efficacy against various pathogens and its cytotoxicity in different host cell lines. The presented data underscores the favorable selectivity of this compound, particularly against Leishmania species, and its generally low toxicity in mammalian cells. The detailed experimental protocols and diagrams of key workflows and signaling pathways provide a valuable resource for researchers in the fields of infectious disease and drug development. Further studies are warranted to expand the quantitative cytotoxicity data across a broader range of human cell lines and to further elucidate the specific interactions of this compound with host cell signaling pathways. Such research will be instrumental in optimizing its therapeutic use and developing novel drug delivery strategies.
References
- 1. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Investigation of in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetics of this compound: Influence on oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High sensitivity of human epidermal keratinocytes (HaCaT) to topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cet.bio [cet.bio]
- 8. Dynamic changes of the luminal and mucosa-associated gut microbiota during and after antibiotic therapy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The human intestinal epithelial cell line Caco-2; pharmacological and pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Host-Pathogen Interactions: Subversion and Utilization of the NF-κB Pathway during Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Paromomycin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Paromomycin (B158545). It offers procedural, step-by-step guidance on personal protective equipment, operational plans, and disposal.
This compound is an aminoglycoside antibiotic used to treat intestinal infections.[1][2][3] While effective therapeutically, it presents several hazards in a laboratory setting. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes skin and serious eye irritation.[4][5][6][7] It may also cause respiratory irritation and is suspected of damaging fertility or the unborn child.[4][6][7] Therefore, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is required to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[7][8][9] | Protects against dust particles and potential splashes, preventing serious eye irritation.[4][6][7] |
| Hand Protection | Nitrile, neoprene, PVC, or rubber gloves.[6][8][9] Consider double-gloving.[8] | Prevents skin contact, as this compound is toxic upon absorption through the skin.[4] |
| Respiratory Protection | NIOSH-approved particulate respirator (e.g., N95) or higher. | Necessary to prevent inhalation of aerosolized particles, which can cause respiratory irritation and toxicity.[4][6] |
| Body Protection | Fully-buttoned lab coat, protective clothing made of materials like cotton or PVC, and closed-toe shoes.[6][9] Shoe covers are also recommended.[8] | Minimizes the risk of skin contact and contamination of personal clothing. |
Operational Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area with a dedicated exhaust hood or a chemical fume hood.[4][5][9]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][9]
Safe Handling Practices:
-
Preparation: Before handling, read the Safety Data Sheet (SDS) thoroughly. Ensure all necessary PPE is available and in good condition.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to control dust.
-
Avoid Dust Generation: Handle this compound powder carefully to avoid creating dust.[8][9]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[5][9] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]
Storage:
-
Store this compound in its original, tightly sealed container.[5][8][9]
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][8]
-
Store away from food and drink.[9]
Emergency Procedures and First Aid
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek urgent medical attention.[4][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[4] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][6] |
Spill Response:
-
Minor Spills:
-
Evacuate the immediate area.
-
Wear full PPE as described above.
-
Gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully sweep or vacuum the material. Use a vacuum with a HEPA filter.[8]
-
Place the collected material into a sealed container for disposal.[8]
-
Clean the spill area with a suitable decontaminating solution.
-
-
Major Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team immediately.[8]
-
Disposal Plan
All this compound waste is considered hazardous and must be disposed of according to institutional and governmental regulations.
-
Waste Collection: Collect all waste, including contaminated PPE, spill cleanup materials, and empty containers, in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.[4][9]
Toxicological Data
The following table summarizes the acute toxicity data for this compound Sulfate.
| Route of Administration | Organism | LD50 Value |
| Oral | Rat | 21,620 mg/kg[8] |
| Oral | Mouse | 23,500 mg/kg[8] |
| Subcutaneous | Rat | 870 mg/kg[8] |
| Subcutaneous | Mouse | 123 mg/kg[8] |
| Intravenous | Rat | 181 mg/kg[8] |
| Intravenous | Mouse | 90 mg/kg[8] |
| Intraperitoneal | Mouse | 750 mg/kg[8] |
| Subcutaneous | Guinea Pig | 1,700 mg/kg[8] |
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling, decontamination, and disposal of this compound.
References
- 1. This compound [healthbanks.com]
- 2. This compound Uses, Side Effects & Warnings [drugs.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound Sulfate|1263-89-4|MSDS [dcchemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. pccarx.com [pccarx.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
